Lumicitabine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an antiviral with RSV polymerase inhibitory activity; structure in first source
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVKYGMNSQJLIN-KYZVSKTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028057 | |
| Record name | Lumicitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445385-02-3 | |
| Record name | Lumicitabine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445385023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumicitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumicitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, 4'-C-(chloromethyl)-2'-deoxy-2'-fluoro-, 3',5'-bis(2-methylpropanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNW5PQ52G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lumicitabine's Mechanism of Action Against Respiratory Syncytial Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lumicitabine (formerly ALS-8176) is a potent and selective nucleoside analog inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). Developed as an oral prodrug, it undergoes intracellular metabolic activation to its triphosphate form, which acts as a chain terminator of viral RNA synthesis. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows. Although clinical development was discontinued due to poor results in Phase IIb trials, the extensive preclinical and early clinical data provide valuable insights into a key antiviral strategy against RSV.[1][2]
Introduction to this compound and its Target
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV replication machinery is centered around the large polymerase protein (L-protein), which contains the RNA-dependent RNA polymerase (RdRp) domain responsible for transcribing and replicating the viral RNA genome.[3] this compound was designed as a first-in-class RSV polymerase inhibitor to specifically target this essential viral enzyme.[1]
The Intracellular Activation and Mechanism of Action
This compound is a 3',5'-di-O-isobutyryl-2'-deoxy-2'-fluoro-4'-chloromethyl-cytidine prodrug of the nucleoside analog ALS-8112.[1][4] Its mechanism of action can be delineated in a multi-step intracellular pathway:
-
Cellular Uptake and Prodrug Cleavage: Following oral administration and absorption, this compound enters host respiratory epithelial cells.[5] Intracellular esterases cleave the isobutyrate groups, releasing the parent nucleoside, ALS-8112.[4]
-
Phosphorylation to the Active Triphosphate: Host cell kinases sequentially phosphorylate ALS-8112 to its active 5'-triphosphate metabolite, ALS-8112-TP (also referred to as ALS-008136).[1][4] This triphosphate form is the pharmacologically active molecule.
-
Inhibition of RSV RdRp: ALS-8112-TP acts as a competitive inhibitor of the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA strand by the RSV RdRp.[1][3]
-
Chain Termination: Once incorporated, the 4'-chloromethyl modification on the ribose sugar of ALS-8112-TP sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of RNA chain elongation.[1][3] This cessation of viral genome replication and transcription effectively halts the production of new viral particles.[5]
Quantitative Efficacy Data
The antiviral activity of this compound and its parent nucleoside has been quantified in various in vitro and clinical settings.
| Compound | Assay Type | Cell Line / System | RSV Strain(s) | Endpoint | Value | Reference(s) |
| This compound (ALS-8176) | Human Challenge Study | Healthy Adult Volunteers | RSV-A Memphis 37b | EC50 (Viral Load Reduction) | 1.79 µM | [6][7] |
| ALS-8112 | qRT-PCR | HEp-2 cells | RSV A2 | EC50 | Not explicitly quantified, but potent inhibition shown | [8] |
| ALS-8112 | qRT-PCR | HEp-2 cells | RSV B1 | EC50 | Not explicitly quantified, but potent inhibition shown | [8] |
| ALS-8112 | Subgenomic Replicon Assay | Not specified | Not specified | IC50 | Not explicitly quantified, but potent inhibition shown | [1] |
Experimental Protocols
In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)
This assay is a standard method to determine the effective concentration of an antiviral compound.
-
Cell Line and Virus: Human epidermoid carcinoma (HEp-2) cells are a commonly used cell line for RSV propagation and antiviral testing.[9][10] The A2 strain of RSV is a laboratory-adapted strain frequently used in these assays.[8][11]
-
Methodology:
-
HEp-2 cells are seeded in 6-well plates and grown to confluence.[12]
-
The cell monolayers are infected with a known titer of RSV (e.g., 100 plaque-forming units [PFU] per well).[12]
-
Following a 1-2 hour adsorption period, the viral inoculum is removed.[13]
-
The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or the parent compound, ALS-8112.[12]
-
Plates are incubated for 4-5 days at 37°C to allow for plaque formation.[14]
-
The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[12]
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is calculated.[8]
-
RSV RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the viral polymerase.
-
Reagents:
-
Recombinant RSV L-P polymerase complex.
-
A short synthetic RNA oligonucleotide template containing the RSV promoter sequence.
-
A mixture of ATP, GTP, UTP, and a radiolabeled CTP (e.g., [α-³²P]CTP).
-
ALS-8112-TP.
-
-
Methodology:
-
The recombinant L-P complex is incubated with the RNA template in a reaction buffer.
-
The NTP mixture, including the radiolabeled CTP and varying concentrations of ALS-8112-TP, is added to initiate RNA synthesis.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the newly synthesized radiolabeled RNA products are purified.
-
The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the amount of RNA synthesis is quantified.
-
The IC50 value, the concentration of ALS-8112-TP that inhibits RNA synthesis by 50%, is determined.
-
RSV Minigenome Replicon Assay
This cell-based assay assesses the activity of the RSV polymerase in a controlled cellular environment without the production of infectious virus.[15][16]
-
System Components:
-
A plasmid encoding a "minigenome," which is a truncated version of the RSV genome containing a reporter gene (e.g., luciferase) flanked by the necessary RSV promoter and trailer regions.[15]
-
Plasmids expressing the essential components of the RSV replication complex: the N, P, L, and M2-1 proteins.[16]
-
A cell line that can be co-transfected with these plasmids (e.g., HEp-2 or BHK-21 cells).[17]
-
-
Methodology:
-
The cell line is co-transfected with the minigenome plasmid and the support plasmids expressing the N, P, L, and M2-1 proteins.
-
The cells are then treated with varying concentrations of this compound.
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
The activity of the reporter gene (e.g., luciferase) is measured. A decrease in reporter activity corresponds to the inhibition of RSV polymerase activity.[15]
-
The EC50 value is calculated based on the reduction in reporter gene expression.
-
Selection and Characterization of this compound-Resistant RSV
-
Methodology:
-
RSV is serially passaged in cell culture (e.g., HEp-2 cells) in the presence of sub-optimal, gradually increasing concentrations of ALS-8112.[3]
-
The emergence of resistant virus is monitored by plaque assay, looking for viruses that can replicate at higher drug concentrations.
-
Once a resistant population is established, viral RNA is extracted.
-
The L-gene is amplified by RT-PCR and sequenced to identify mutations that are not present in the wild-type virus.[4]
-
Site-directed mutagenesis is then used to introduce the identified mutations back into a wild-type RSV infectious clone to confirm that these specific mutations confer resistance.
-
-
Key Resistance Mutations:
Visualizations
Signaling and Metabolic Pathways
Caption: Intracellular activation pathway of this compound.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General workflow for in vitro antiviral efficacy testing.
Logical Relationship of Resistance Selection
Caption: Logical workflow for identifying resistance mutations.
Conclusion
This compound represents a well-characterized example of a targeted antiviral therapy against RSV. Its mechanism as a nucleoside analog prodrug that, upon intracellular activation, inhibits the viral RdRp through chain termination is a validated and potent antiviral strategy. The detailed understanding of its mechanism of action, coupled with quantitative efficacy data and established experimental protocols, provides a solid foundation for the future development of next-generation RSV polymerase inhibitors. While this compound itself did not proceed to market, the knowledge gained from its development continues to inform and guide research in the field of RSV therapeutics.
References
- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Respiratory Syncytial Virus (RSV) Strains Infecting HEp-2 and A549 Cells Reveal Cell Line-Dependent Differences in Resistance to RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and quantitation of human respiratory syncytial virus (RSV) using minigenome cDNA and a Sindbis virus replicon: a prototype assay for negative-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into the RNA Polymerase Inhibition Pathway of ALS-008176 (Lumicitabine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of ALS-008176 (Lumicitabine), a potent inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). This document details the molecular pathway of inhibition, summarizes key quantitative data from clinical and preclinical studies, outlines experimental methodologies, and provides visual representations of the critical pathways and workflows.
Core Mechanism of Action: Chain Termination of Viral RNA Synthesis
ALS-008176 is an orally bioavailable prodrug of the cytidine nucleoside analogue ALS-008112.[1] Its antiviral activity is contingent on the intracellular conversion to its active triphosphate form, which directly targets the viral replication machinery.
The inhibitory pathway can be summarized in the following steps:
-
Uptake and Conversion: Following oral administration, ALS-008176 is absorbed and converted in the plasma to its parent nucleoside, ALS-008112.[2] This parent compound then enters host cells.
-
Intracellular Phosphorylation: Within the host cell, ALS-008112 undergoes phosphorylation by host kinases to its active 5'-triphosphate metabolite, ALS-8112-TP.[2][3]
-
Competitive Inhibition: ALS-8112-TP acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a key enzyme complex (comprising the large polymerase protein [L], nucleoprotein [N], and phosphoprotein [P]) essential for viral transcription and replication.[2][4]
-
Chain Termination: The RSV polymerase complex recognizes ALS-8112-TP and incorporates it into the nascent viral RNA strand.[2] This incorporation leads to immediate chain termination of RNA synthesis, effectively halting viral replication.[3][4] This selective inhibition of the viral polymerase is a hallmark of its mechanism.[5]
Quantitative Data Summary
The efficacy of ALS-008176 has been evaluated in various studies, yielding significant quantitative data on its antiviral activity.
Table 1: In Vitro Efficacy of ALS-008112
| Parameter | Virus Strain(s) | Cell Line | Value | Reference |
| IC50 | RSV A and B subtypes | Not Specified | ~1 µM | [4] |
Table 2: Clinical Efficacy of Oral ALS-008176 in an RSV Challenge Study[6][7]
| Dosing Regimen | N (Infected) | Mean AUC for Viral Load (log10 PFUe ⋅ h/mL) | P-value vs. Placebo |
| Placebo | 12 | 500.9 | - |
| Group 1: 750 mg LD, then 500 mg MD | 8 | 59.9 | ≤0.001 |
| Group 2: 750 mg LD, then 150 mg MD | 8 | 73.7 | ≤0.001 |
| Group 3: 375 mg every 12h | 7 | 133.4 | ≤0.001 |
LD: Loading Dose, MD: Maintenance Dose, AUC: Area Under the Curve, PFUe: Plaque-Forming-Unit Equivalents
Key Experimental Protocols
Human Challenge Study Protocol
This randomized, double-blind, placebo-controlled trial was designed to evaluate the antiviral activity of ALS-008176 in healthy adult volunteers.[6]
-
Subject Recruitment: Healthy adults with low serum neutralizing antibody titers against the challenge virus were enrolled.[6]
-
Viral Inoculation: Participants were housed in a quarantine unit and inoculated intranasally with a clinical strain of RSV.[6][7]
-
Treatment Administration: Twelve hours after confirmation of RSV infection via a qualitative RT-PCR assay on nasal wash samples, or 6 days after inoculation, participants received oral ALS-008176 or placebo every 12 hours for 5 days.[8][9]
-
Monitoring and Endpoints: The primary endpoint was the area under the curve (AUC) for viral load in nasal washes, quantified using a reverse-transcriptase polymerase chain reaction (PCR) assay.[6] Secondary endpoints included the rate of RSV RNA clearance and the time to non-detectability of RSV RNA.[6] Viral load, disease severity, and safety were monitored for 28 days.[8]
In Vitro Inhibition Assay
The in vitro potency of ALS-008112 was determined against various RSV strains.
-
Cell Culture: Appropriate host cells (e.g., HEp-2) were cultured and infected with RSV A and B subtypes.[10]
-
Compound Treatment: Infected cells were treated with varying concentrations of ALS-008112.
-
Quantification of Viral Replication: The level of viral replication was assessed, and the 50% inhibitory concentration (IC50) was calculated.[4]
Visualizing the Pathways
ALS-008176 Mechanism of Action
Caption: The metabolic activation and inhibitory pathway of ALS-008176.
Human Challenge Study Experimental Workflow
Caption: Workflow of the ALS-008176 human challenge study.
While ALS-008176 (this compound) showed promise in early clinical trials, its development for the treatment of RSV was later discontinued.[11] Nevertheless, the detailed understanding of its mechanism of action provides valuable insights for the continued development of antiviral therapies targeting viral polymerases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
Lumicitabine as a prodrug of ALS-008112
An In-depth Technical Guide to Lumicitabine (ALS-008176) as a Prodrug of the RSV Polymerase Inhibitor ALS-008112
Introduction
This compound (also known as ALS-008176 or JNJ-64041575) is an orally bioavailable antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection.[1][2] It is a 3',5'-di-O-isobutyryl ester prodrug of the cytidine nucleoside analog ALS-008112.[2][3] Upon oral administration, this compound is rapidly and extensively metabolized to its active parent compound, ALS-008112, which then exerts its antiviral effect following intracellular phosphorylation.[2][4] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action as a prodrug, the antiviral activity of ALS-008112, its pharmacokinetic profile, and a summary of its clinical development.
Metabolic Activation and Mechanism of Action
The efficacy of this compound is dependent on its metabolic conversion to the active triphosphate form of ALS-008112.
-
Prodrug Conversion: After oral administration, the ester groups of this compound are cleaved by host esterases, releasing the active nucleoside analog ALS-008112 into circulation.[2][4]
-
Intracellular Phosphorylation: ALS-008112 enters respiratory epithelial cells and is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, ALS-008112-TP (also referred to as ALS-008136).[2][5][6]
-
RNA Polymerase Inhibition: ALS-008112-TP acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), which is a key component of the viral L-protein.[6][7] It is incorporated into the growing viral RNA chain, leading to immediate chain termination and halting viral replication.[6][8] This mechanism is highly selective for the viral polymerase, with no significant inhibition of human polymerases.[6][7]
Preclinical Antiviral Activity
ALS-008112 has demonstrated potent and broad-spectrum activity against RSV in vitro. It is effective against both RSV A and B subtypes, including clinical isolates.[6][7]
| Parameter | Value | Assay/Cell Line | Reference |
| IC₅₀ (ALS-8112-TP) | 0.020 ± 0.008 µM | RSV RNA Polymerase Activity | [5] |
| EC₅₀ (ALS-8112) | 0.09 - 0.73 µM | RSV RNA Replication in human donor cells | [7] |
| EC₉₀ (ALS-8112) | 1.3 - 2.7 µM | RSV RNA Replication in human donor cells | [7] |
| CC₅₀ (ALS-8112) | > 100 µM | Human Epithelial (HEp-2) Cells | [7] |
Table 1: In Vitro Activity of ALS-008112 and its Triphosphate Metabolite.
Pharmacokinetics
Pharmacokinetic studies have been conducted in animals and humans, characterizing the conversion of the prodrug and the disposition of the active compound.
Human Pharmacokinetics
Following oral administration of this compound, the prodrug is rapidly converted to ALS-008112, with measurable plasma concentrations detected within 15-30 minutes.[2] The active intracellular triphosphate form (NTP) has a long half-life of approximately 29 hours, which supports infrequent dosing.[5][9]
| Parameter | Value | Population | Reference |
| Tₘₐₓ (ALS-008112) | ~15-30 minutes | Healthy Adults (single dose) | [2] |
| Intracellular t₁/₂ (NTP) | ~29 hours | Human lung, nasal, bronchial cells | [5][9] |
| Clearance (ALS-008112) | 54.2 L/h/70 kg | Healthy Adults (challenge study) | [4][9] |
| Clearance (ALS-8144) | 115 L/h/70 kg | Healthy Adults (challenge study) | [4][9] |
| EC₅₀ (ALS-008112) | 1.79 µM | Healthy Adults (challenge study) | [10] |
Table 2: Pharmacokinetic Parameters of ALS-008112 and its Metabolites in Humans.
Animal Pharmacokinetics
Studies in rats and monkeys demonstrated good oral bioavailability and significant levels of the active triphosphate metabolite following administration of this compound.[3]
| Species | Dose | Formulation | Blood Sampling | Reference |
| Rats | 5 mg/kg | PEG400-based solution | Up to 24 hours post-dose | [3] |
| Monkeys | 5 mg/kg | PEG400-based solution | Up to 12 hours post-dose | [3] |
Table 3: Preclinical Pharmacokinetic Study Designs.
Clinical Development
This compound advanced into clinical trials for the treatment of RSV in various populations.
-
Adult Human Challenge Study: In a Phase 2a study where healthy adults were experimentally infected with RSV, this compound treatment led to a faster viral clearance and a greater reduction in viral load compared to placebo. The drug was well-tolerated in this population.[10][11]
-
Studies in Hospitalized Infants: A Phase 1b and a Phase 2b study were conducted in infants and young children (≤36 months) hospitalized with RSV.[12][13] In these studies, this compound failed to demonstrate significant antiviral activity or clinical benefit compared to placebo.[11][12] Furthermore, treatment was associated with a dose-related increase in the incidence and severity of reversible neutropenia.[12]
-
Discontinuation: Due to the poor results and safety signals observed in the pediatric population, the clinical development of this compound for RSV was terminated.[1][14]
Viral Resistance
In vitro studies identified that resistance to ALS-008112 is associated with specific amino acid substitutions in the viral L-protein.[15] However, during clinical trials in infants, no emergence of resistance-associated substitutions was observed in the treated patients.[12][15]
Experimental Protocols
In Vitro Antiviral Activity Assay
This protocol describes a typical method for determining the 50% effective concentration (EC₅₀) of ALS-008112 against RSV in a cell culture model.
-
Cell Culture: HEp-2 cells are seeded into 96-well plates and allowed to adhere.[5]
-
Compound Preparation: ALS-8112 is serially diluted to create a range of concentrations.[5]
-
Pre-incubation: The cell monolayers are treated with the different concentrations of ALS-8112 and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Infection: Following pre-incubation, cells are infected with an RSV strain (e.g., A2 or B1) at a specific multiplicity of infection (MOI), typically 0.5.[5]
-
Incubation: The infected plates are incubated for a period sufficient to allow multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral RNA using quantitative real-time reverse transcriptase PCR (qRT-PCR) or by assessing the cytopathic effect (CPE).[13]
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) is calculated.
Human Viral Challenge Study Protocol (Phase 2a)
This protocol outlines the design of the clinical study to evaluate this compound's efficacy in healthy adult volunteers experimentally infected with RSV.
-
Subject Enrollment: Healthy adult volunteers meeting specific inclusion/exclusion criteria are enrolled.
-
Viral Inoculation: Subjects are inoculated intranasally with a well-characterized strain of RSV-A.[4]
-
Monitoring: Subjects are monitored for the development of infection, typically confirmed by viral shedding in nasopharyngeal samples.
-
Randomization and Dosing: Once infection is confirmed, subjects are randomized to receive either a specific regimen of this compound (e.g., a loading dose followed by maintenance doses) or a matching placebo for a defined period (e.g., 5 days).[2]
-
Sample Collection: Nasopharyngeal samples are collected frequently throughout the study to quantify viral load using qRT-PCR. Clinical symptoms are also recorded daily.[4][9]
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to measure the plasma concentrations of ALS-008112 and its inactive uridine metabolite, ALS-008144.[9]
-
Endpoint Analysis: The primary endpoints typically include the change in viral load from baseline and the time to viral clearance. Secondary endpoints include clinical symptom scores.[11]
Conclusion
This compound is a prodrug of ALS-008112, a potent and selective inhibitor of the RSV RNA polymerase. It demonstrated a clear mechanism of action and promising antiviral activity in preclinical studies and in an adult human challenge model. However, its clinical development was halted due to a lack of efficacy and the observation of dose-limiting neutropenia in the target pediatric population.[12] The disparity between the adult challenge study and the infant treatment trials highlights the complexities of developing RSV therapeutics and the translational challenges from adult models to real-world pediatric infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]
- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
Lumicitabine's Antiviral Spectrum Beyond RSV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lumicitabine (ALS-8176), a prodrug of the cytidine nucleoside analog ALS-8112, was initially developed for the treatment of Respiratory Syncytial Virus (RSV) infections. While its clinical development for RSV was halted due to insufficient efficacy in pediatric populations, compelling preclinical data reveals a broader antiviral potential, particularly against other members of the Paramyxoviridae family. This technical guide provides an in-depth analysis of the antiviral spectrum of this compound's active form, ALS-8112, beyond RSV, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Mechanism of Action: Targeting the Viral RNA Polymerase
This compound is orally bioavailable and is rapidly converted in the body to its active parent nucleoside, ALS-8112.[1][2] Intracellularly, ALS-8112 is phosphorylated to its active triphosphate form, ALS-8112-TP. This triphosphate metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses.[2][3] By incorporating into the nascent viral RNA chain, ALS-8112-TP leads to premature chain termination, thus halting viral replication.[2] This mechanism, targeting a conserved region within the L protein of viruses in the order Mononegavirales, provides the basis for its broad-spectrum activity against related viruses.[2]
Figure 1: Mechanism of Action of this compound.
In Vitro Antiviral Spectrum of ALS-8112
The active nucleoside, ALS-8112, has demonstrated potent in vitro activity against a range of RNA viruses, primarily within the Paramyxoviridae family.
Quantitative Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values of ALS-8112 against various viruses.
| Virus Family | Virus | Strain | Cell Line | Assay | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Paramyxoviridae | Nipah Virus (NiV) | Malaysia | A549 | Luciferase Reporter | 0.23 | >100 | >435 | [4] |
| Nipah Virus (NiV) | Bangladesh | A549 | Luciferase Reporter | 0.20 | >100 | >500 | [4] | |
| Human Metapneumovirus (hMPV) | NL/1/00 | A549 | Luciferase Reporter | 0.18 | >100 | >556 | [4] | |
| Parainfluenza Virus 3 (PIV3) | C243 | A549 | Luciferase Reporter | 0.11 | >100 | >909 | [4] | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | A2 | HEp-2 | CPE | 0.3 | >100 | >333 | [2] |
| Respiratory Syncytial Virus (RSV) | B1 | HEp-2 | CPE | 0.4 | >100 | >250 | [2] | |
| Picornaviridae | Enterovirus (EV) | Not Specified | Not Specified | Not Specified | 0.083 - 0.090 | Not Specified | Not Specified | [5] |
Experimental Protocols for In Vitro Antiviral Assays
-
Cell Lines: Human lung adenocarcinoma epithelial cells (A549) were used for these assays.
-
Viruses: Recombinant Nipah virus (Malaysia and Bangladesh strains), human metapneumovirus (NL/1/00), and parainfluenza virus 3 (C243), all expressing a luciferase reporter gene, were utilized.
-
Methodology:
-
A549 cells were seeded in 96-well plates.
-
The following day, cells were treated with serial dilutions of ALS-8112.
-
Immediately after treatment, cells were infected with the respective reporter viruses.
-
After a 24-hour incubation period, luciferase activity was measured as an indicator of viral replication.
-
EC50 values were calculated from the dose-response curves.
-
-
Cytotoxicity Assay: Cell viability in the presence of ALS-8112 was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Cell Lines: Human epidermoid carcinoma cells (HEp-2) were used.
-
Viruses: RSV strains A2 and B1 were tested.
-
Methodology:
-
HEp-2 cells were seeded in 96-well plates.
-
Cells were infected with RSV.
-
After a 2-hour adsorption period, the virus inoculum was removed, and cells were treated with serial dilutions of ALS-8112.
-
Plates were incubated for 4-5 days until cytopathic effect (CPE) was observed in the virus control wells.
-
CPE was scored, and EC50 values were determined.
-
Figure 2: General Workflow for In Vitro Antiviral Assays.
Clinical and In Vivo Data Beyond RSV
While clinical development of this compound for RSV was discontinued, it was also investigated for human metapneumovirus (hMPV) infection in a clinical trial.[6][7] However, detailed results from this trial are not publicly available. The potent in vitro activity against Nipah virus suggests that in vivo evaluation in relevant animal models is warranted.[4]
Future Directions and Conclusion
This compound's active form, ALS-8112, demonstrates significant in vitro antiviral activity against several important human pathogens beyond RSV, including Nipah virus, human metapneumovirus, and parainfluenza virus 3. Its mechanism of action, targeting the conserved viral RNA polymerase, provides a strong rationale for this broader spectrum of activity. The potent anti-Nipah virus activity is particularly noteworthy given the high mortality rate associated with this virus and the lack of approved therapeutics.[4]
Further preclinical and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound for these other viral infections. The existing clinical safety data from the RSV trials could potentially expedite its development for these new indications. For researchers and drug development professionals, this compound represents a promising scaffold for the development of broad-spectrum antiviral agents against emerging and re-emerging RNA viruses.
Figure 3: Rationale for this compound's Broad-Spectrum Potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Oral ALS-008176 in a R ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antiviral Activity, Clinical Outcomes, Safety, Tolerability, and Pharmacokinetics of Oral this compound Regimens in Hospitalized Adult Participants Infected With Human Metapneumovirus [ctv.veeva.com]
Lumicitabine for Nipah Virus: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nipah virus (NiV) is a highly pathogenic, zoonotic paramyxovirus with a high case fatality rate, representing a significant threat to global health.[1] Currently, there are no approved therapeutics for NiV infection.[1] This technical guide provides an in-depth overview of the research into lumicitabine, a nucleoside analog prodrug, and its active form, ALS-8112 (β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine), as a potential treatment for Nipah virus disease.[2] this compound, originally developed for respiratory syncytial virus (RSV), acts as an RNA polymerase inhibitor.[3] This document summarizes the available preclinical data, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows to support ongoing research and development efforts in this critical area.
Introduction to this compound and its Mechanism of Action
This compound (also known as ALS-8176) is an orally bioavailable prodrug of the cytidine nucleoside analog ALS-8112.[4] After administration, this compound is rapidly converted to ALS-8112, which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, ALS-8136.[4] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination during viral RNA synthesis.[4][5] While initially developed for RSV, its mechanism of targeting the viral polymerase suggests potential broad-spectrum activity against other RNA viruses, including Nipah virus.[3][6]
Signaling Pathway: Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits Nipah virus replication.
Preclinical Data: In Vitro Efficacy and Cytotoxicity
In vitro studies have demonstrated the potent activity of ALS-8112 against Nipah virus. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antiviral Activity of ALS-8112 against Nipah Virus
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Viral Titer Reduction | Reference |
| Recombinant NiV-ZsG | A549 | Reporter Gene Assay | 0.89 ± 0.08 | Not Reported | [1] |
| Recombinant NiV-ZsG | HSAEC1-KT | Reporter Gene Assay | 3.08 ± 0.17 | Not Reported | [1] |
| Wild-Type NiV | A549 | Viral Yield Reduction | Not Reported | > 6 log10 | [1] |
| Wild-Type NiV | HSAEC1-KT | Viral Yield Reduction | Not Reported | > 6 log10 | [1] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity Profile of ALS-8112
| Cell Line | Cell Type | CC50 (µM) | Reference |
| A549 | Human Lung Epithelial | > 100 | [1] |
| HepG2 | Human Liver Epithelial | > 100 | [4] |
| Vero | Monkey Kidney Epithelial | > 100 | [4] |
| HEp-2 | Human Laryngeal Epithelial | > 100 | [7] |
| PBM | Human Peripheral Blood Mononuclear | 4.2 | [4] |
| CEM | Human Lymphoblastoid | 2.8 | [4] |
CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a given time.
Note: While in vitro studies are promising, in vivo evaluation of this compound against Nipah virus infection in relevant animal models is warranted but has not yet been reported in published literature.[1][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of ALS-8112 against Nipah virus.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To determine the reduction in infectious Nipah virus titers following treatment with ALS-8112.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., A549 or HSAEC1-KT) in multi-well plates and incubate until confluent.
-
Compound Preparation: Prepare serial dilutions of ALS-8112 in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with wild-type Nipah virus at a specific multiplicity of infection (MOI). After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of ALS-8112.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Virus Harvest: Collect the cell culture supernatants, which contain the progeny virus.
-
Titration of Progeny Virus: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Compare the viral titers from the treated wells to the untreated control wells to calculate the log10 reduction in viral yield.
Experimental Workflow: Viral Yield Reduction Assay
Plaque Reduction Neutralization Test (PRNT)
This is the gold standard assay for quantifying virus-specific neutralizing antibodies, but the principle of plaque reduction is also used to determine viral titers in yield reduction assays.
Objective: To quantify the concentration of infectious virus particles.
Methodology:
-
Cell Seeding: Prepare confluent monolayers of Vero cells in 6- or 12-well plates.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus-containing supernatant.
-
Inoculation: Inoculate the cell monolayers with the virus dilutions and allow for adsorption for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C to allow for the formation of plaques (localized areas of cell death).
-
Fixation and Staining: Fix the cells with a fixative (e.g., formalin) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of healthy cells.
-
Plaque Counting: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques).
-
Titer Calculation: Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTS Assay)
Objective: To determine the concentration at which ALS-8112 becomes toxic to cells.
Methodology:
-
Cell Seeding: Seed various cell lines (e.g., A549, HEp-2, PBM, CEM) in 96-well plates.
-
Compound Addition: Add serial dilutions of ALS-8112 to the wells.
-
Incubation: Incubate the plates for a duration equivalent to the antiviral assays (e.g., 5 days).
-
MTS Reagent: Add an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent to each well.
-
Incubation: Incubate for 1-4 hours. Metabolically active (viable) cells will convert the MTS reagent into a formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The CC50 value is determined by plotting the percentage of viability against the drug concentration.
In Vivo Animal Models for Nipah Virus Research
While no in vivo data for this compound against Nipah virus is currently available, several animal models are established for testing the efficacy of anti-NiV therapeutics. These models are crucial for the future evaluation of this compound.
-
Syrian Golden Hamster: This is the most commonly used small animal model for NiV. It develops clinical signs and pathologies, including respiratory and neurological disease, that closely resemble human NiV infection.[9][10][11][12]
-
African Green Monkey (AGM): This non-human primate model is considered to be highly representative of human NiV disease, exhibiting severe respiratory distress, systemic vasculitis, and both acute and relapse encephalitis.[13][14][15][16]
-
Ferrets: Ferrets are also a well-characterized model for NiV pathogenesis and are used for evaluating vaccines and therapeutics.[17]
Logical Flow for Future In Vivo Studies
Conclusion and Future Directions
The parent nucleoside of this compound, ALS-8112, demonstrates potent in vitro activity against Nipah virus, reducing viral yields by several orders of magnitude at concentrations that are not cytotoxic to relevant epithelial cell lines.[1] However, cytotoxicity has been observed in primary blood and lymphoblastoid cells at higher concentrations, highlighting the need for careful dose optimization in any future in vivo studies.[4] The lack of published in vivo efficacy data for this compound against Nipah virus is a significant knowledge gap. Future research should prioritize the evaluation of this compound in established hamster and non-human primate models of NiV infection to determine its potential as a clinical candidate for the treatment of this deadly disease.[1][8] Such studies are essential to establish the pharmacokinetic and pharmacodynamic profile of the drug in the context of NiV infection and to assess its ability to reduce morbidity and mortality.
References
- 1. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Neutralization Assay for Nipah Virus Using Pseudotype Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent in vitro activity of β-D-4'-chloromethyl-2'-deoxy-2'-fluorocytidine against Nipah virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a Nipah Virus Disease Model in Hamsters, including a Comparison of Intranasal and Intraperitoneal Routes of Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nipah virus: vaccination and passive protection studies in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A golden hamster model for human acute Nipah virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syrian Golden Hamster Model for Nipah Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Detailed Analysis of the African Green Monkey Model of Nipah Virus Disease | Semantic Scholar [semanticscholar.org]
- 14. An Intranasal Exposure Model of Lethal Nipah Virus Infection in African Green Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detailed Analysis of the African Green Monkey Model of Nipah Virus Disease | PLOS One [journals.plos.org]
- 16. Detailed analysis of the African green monkey model of Nipah virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vaccines and Animal Models of Nipah Virus: Current Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Lumicitabine: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumicitabine (formerly ALS-8176) is a noteworthy antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infections. As a nucleoside analogue prodrug, it undergoes intracellular conversion to its active triphosphate form, which then acts as a potent inhibitor of the RSV RNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacokinetic properties, and its mechanism of action. Detailed experimental protocols for key assays and visualizations of its metabolic pathway and experimental workflows are included to support further research and development in the field of antiviral therapeutics.
Chemical Structure and Identification
This compound is a 3',5'-di-O-isobutyryl prodrug of a cytidine nucleoside analogue. This esterification enhances its oral bioavailability.
| Identifier | Value |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate[1] |
| Molecular Formula | C₁₈H₂₅ClFN₃O₆[1] |
| Molecular Weight | 433.86 g/mol [2] |
| CAS Number | 1445385-02-3[1] |
| SMILES | CC(C)C(=O)OC[C@@]1(--INVALID-LINK--N2C=CC(=NC2=O)N)F">C@HOC(=O)C(C)C)CCl[1][3] |
| InChIKey | MJVKYGMNSQJLIN-KYZVSKTDSA-N[1] |
| Synonyms | ALS-8176, ALS-008176, JNJ-64041575[1][4] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available in searched literature. | - |
| pKa | Data not available in searched literature. | - |
| Solubility | Soluble in DMSO (≥ 50 mg/mL).[5] Formulations for oral administration have been prepared in PEG400-based vehicles.[6] | MedChemExpress[5] |
| Stability | Stable for >24 hours in 0.5% methylcellulose aqueous formulation at room temperature. Half-life >2 hours in simulated gastric and intestinal fluids.[6] | MedChemExpress[6] |
Pharmacokinetic Properties
This compound is a prodrug that is rapidly converted to its active nucleoside analogue, ALS-8112, upon oral administration. The pharmacokinetic profile is therefore often described in terms of the active metabolite.
| Parameter | Description | Value | Species | Dosing | Source |
| Bioavailability | Oral | Good oral bioavailability demonstrated.[6] | Human | Oral | MedChemExpress[6] |
| Tmax (ALS-8112) | Time to maximum plasma concentration | Measurable plasma concentrations within 15-30 minutes.[7] | Human | Single oral fasted dose (40-750 mg) | Oey et al., 2023[7] |
| Half-life (intracellular ALS-8112-TP) | Elimination half-life of the active triphosphate form | ~29 hours[8] | Human | - | Patel et al., 2019[8] |
| Metabolism | - | Rapidly converted to ALS-008112. ALS-8112 is subsequently converted intracellularly to its active triphosphate form, ALS-008136.[7] | Human | Oral | Oey et al., 2023[7] |
| Clearance (ALS-8112) | Volume of plasma cleared of the drug per unit time | 54.2 L/h/70 kg | Human | - | Patel et al., 2019[9] |
| Clearance (ALS-8144 - uridine metabolite) | Volume of plasma cleared of the drug per unit time | 115 L/h/70 kg | Human | - | Patel et al., 2019[9] |
Pharmacokinetic Parameters of the Active Metabolite (ALS-008112) in Infants and Children (Study 1 from Oey et al., 2023)
| Treatment Group (LD/MD in mg/kg) | N | AUC₀₋₂₄h (ng·h/mL) Mean (SD) | Cmax (ng/mL) Mean (SD) |
| 4.1/1.37 | 5 | 1,450 (621) | 165 (73.7) |
| 10/2 | 15 | 2,750 (1,390) | 338 (184) |
| 30/6 | 8 | 7,140 (2,750) | 884 (407) |
| 30/10 | 17 | 9,990 (3,510) | 1,180 (430) |
| 40/20 | 18 | 15,200 (6,150) | 1,740 (717) |
| 60/40 | 16 | 18,790 (7,250) | 2,690 (1,150) |
Data from Oey et al., 2023.[7]
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the inhibition of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase.
-
Uptake and Hydrolysis : Following oral administration, the prodrug this compound is absorbed and the isobutyryl ester groups are cleaved by cellular esterases to release the active nucleoside analogue, ALS-8112.
-
Intracellular Phosphorylation : ALS-8112 is subsequently phosphorylated by host cell kinases to its active triphosphate form, ALS-8112-TP (also referred to as ALS-008136).[7] This phosphorylation cascade is a critical step in the drug's activation.
-
Inhibition of RSV Polymerase : ALS-8112-TP acts as a competitive inhibitor of the natural cytidine triphosphate (CTP) for incorporation into the nascent viral RNA chain by the RSV RNA-dependent RNA polymerase.
-
Chain Termination : Once incorporated, ALS-8112-TP leads to the termination of viral RNA chain elongation, thereby halting viral replication.[8]
The metabolic activation pathway of ALS-8112 to its active triphosphate form is depicted below.
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
Quantification of RSV Viral Load by qRT-PCR
This protocol is a representative method for the quantification of RSV RNA from nasopharyngeal samples based on methodologies described in clinical trials involving this compound.
Objective: To quantify the amount of RSV RNA in a patient sample.
Materials:
-
Nasopharyngeal swab or aspirate sample
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase enzyme
-
TaqMan PCR master mix
-
RSV-specific primers and probe (targeting a conserved region of the RSV genome)
-
Real-time PCR instrument
Methodology:
-
Sample Collection and Storage:
-
Collect nasopharyngeal swabs or aspirates and place them in viral transport medium.
-
Store samples at -80°C until analysis.
-
-
RNA Extraction:
-
Thaw samples on ice.
-
Extract viral RNA from a defined volume of the sample (e.g., 200 µL) using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Elute the purified RNA in a final volume of RNase-free water (e.g., 50 µL).
-
-
One-Step qRT-PCR:
-
Prepare a master mix containing the reaction buffer, dNTPs, reverse transcriptase, Taq polymerase, RSV-specific forward and reverse primers, and a fluorescently labeled probe.
-
Add a specific volume of the extracted RNA to each well of a 96-well PCR plate.
-
Include a standard curve of known RSV RNA concentrations and no-template controls in each run.
-
Perform the qRT-PCR on a real-time PCR instrument with the following cycling conditions:
-
Reverse transcription: 50°C for 30 minutes
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
The fluorescence signal is measured at the end of each extension step.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the initial copy number of the standards.
-
Determine the RSV RNA copy number in the patient samples by interpolating their Ct values from the standard curve.
-
Express the viral load as log10 copies/mL of the original sample.
-
Caption: Workflow for RSV viral load quantification by qRT-PCR.
Quantification of this compound and its Metabolite ALS-8112 in Human Plasma by LC-MS/MS
This protocol outlines a representative method for the simultaneous quantification of this compound and its active metabolite in human plasma.
Objective: To determine the plasma concentrations of this compound and ALS-8112 for pharmacokinetic analysis.
Materials:
-
Human plasma collected in K₂EDTA tubes
-
This compound and ALS-8112 analytical standards
-
Stable isotope-labeled internal standards (SIL-IS) for this compound and ALS-8112
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ACN containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with an equal volume of the initial mobile phase.
-
Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate this compound, ALS-8112, and any potential interferences.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound, ALS-8112, and their respective SIL-IS.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Quantify the concentrations of this compound and ALS-8112 in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for this compound and ALS-8112 quantification.
Conclusion
This compound is a well-characterized antiviral prodrug with a clear mechanism of action against respiratory syncytial virus. Its chemical design for enhanced oral bioavailability and its targeted inhibition of the viral polymerase make it a significant compound in the study of anti-RSV therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the next generation of antiviral agents. While this compound's clinical development was halted, the knowledge gained from its study remains valuable for the broader field of antiviral research.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Applicability of a Real-Time Quantitative PCR Assay for Diagnosis of Respiratory Syncytial Virus Infection in Immunocompromised Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Lumicitabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumicitabine (formerly ALS-8176) is a prodrug of the nucleoside analog ALS-8112, which has demonstrated potent in vitro activity against several RNA viruses. As a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), this compound represents a promising area of antiviral research. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Antiviral Activity: Data Overview
The in vitro antiviral efficacy of this compound's active metabolite, ALS-8112, has been evaluated against a panel of RNA viruses. The following tables summarize the key quantitative data from these studies, including 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).
Table 1: In Vitro Antiviral Activity of ALS-8112 against Respiratory Syncytial Virus (RSV)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| RSV A2 | HEp-2 | qRT-PCR | 0.153 ± 0.076 | > 100 | > 654 | [1] |
| RSV B1 | HEp-2 | qRT-PCR | 0.132 ± 0.055 | > 100 | > 758 | [1] |
| RSV A2 | Primary Human Tracheal/Bronchial Epithelial Cells | qRT-PCR | 0.09 - 0.73 | Not Reported | Not Reported | [1] |
| RSV Long | HEp-2 | Not Specified | Not Reported | > 100 | Not Reported | [2] |
| RSV (Human Challenge Isolate) | Not Specified | Not Specified | 1.79 | Not Reported | Not Reported | [3][4][5][6] |
Table 2: In Vitro Antiviral Activity of ALS-8112 against Nipah Virus (NiV)
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| NiV-M | NCI-H358 | CPE | 3.08 | > 50 | > 16 | [7][8] |
| NiV-B | NCI-H358 | CPE | 2.58 | > 50 | > 19 | [7][8] |
| rNiV-ZsG | NCI-H358 | CPE | 0.89 | > 50 | > 56 | [7][8] |
| NiV-M | HSAEC1-KT | CPE | 1.55 | > 50 | > 32 | [7][8] |
| NiV-B | HSAEC1-KT | CPE | 1.34 | > 50 | > 37 | [7][8] |
| rNiV-ZsG | HSAEC1-KT | CPE | 1.05 | > 50 | > 48 | [7][8] |
Table 3: In Vitro Activity of ALS-8112 against Other Paramyxoviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Metapneumovirus (hMPV) | Not Specified | Not Specified | Potent Activity Reported | Not Reported | Not Reported | [9] |
| Parainfluenza Virus | Not Specified | Not Specified | Activity Reported | Not Reported | Not Reported | [1] |
| Measles Virus | Not Specified | Not Specified | Activity Reported | Not Reported | Not Reported | [10][11][12] |
Mechanism of Action: Intracellular Activation and Polymerase Inhibition
This compound is a prodrug that is rapidly converted to its active nucleoside analog, ALS-8112, in the body. For antiviral activity, ALS-8112 must be further phosphorylated intracellularly to its active 5'-triphosphate form, ALS-8112-TP. This process is mediated by host cell kinases. ALS-8112-TP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to chain termination of the nascent viral RNA.[13][14]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
a. Materials:
-
Cells: Vero 76 or other appropriate host cell line.
-
Media: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) for cell maintenance, and 2% FBS for the assay.
-
Compound: this compound (or ALS-8112) dissolved in DMSO.
-
Virus: A viral stock with a known titer capable of causing >80% CPE.
-
Reagents: Neutral red stain, 96-well plates, spectrophotometer.
b. Protocol:
-
Seed 96-well plates with host cells to achieve a near-confluent monolayer overnight.
-
Prepare serial half-log10 dilutions of the test compound, typically ranging from 0.01 to 100 µM.
-
Remove the cell culture medium and add the compound dilutions to the respective wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates until >80% CPE is observed in the virus control wells.
-
Stain the cells with neutral red, which is taken up by viable cells.
-
After incubation, wash the plates to remove excess stain and then extract the dye from the viable cells.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the EC50 (concentration protecting 50% of cells from CPE) and CC50 (concentration causing 50% reduction in cell viability in uninfected wells) using regression analysis.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.
a. Materials:
-
Cells: Susceptible monolayer cell line (e.g., Vero cells for Nipah virus).
-
Media: Cell culture medium, semi-solid overlay (e.g., methylcellulose or agarose).
-
Compound: this compound (or ALS-8112).
-
Virus: Viral stock of known titer.
-
Reagents: Crystal violet stain, 6- or 12-well plates.
b. Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
In a separate plate or tubes, mix the compound dilutions with a constant amount of virus and incubate to allow the compound to interact with the virus.
-
Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective compound concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates until visible plaques are formed.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
Experimental Workflow for In Vitro Antiviral Screening
The following diagram illustrates a typical workflow for the in vitro screening and characterization of an antiviral compound like this compound.
Conclusion
This compound, through its active metabolite ALS-8112, demonstrates potent and selective in vitro activity against a range of RNA viruses, most notably Respiratory Syncytial Virus and Nipah Virus. Its mechanism of action as a viral RNA polymerase inhibitor, following intracellular phosphorylation, is well-characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antiviral candidates. The provided data and methodologies serve as a valuable resource for researchers in the field of antiviral drug development.
References
- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic targeting of measles virus polymerase with ERDRP-0519 suppresses all RNA synthesis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of Lumicitabine: An In-depth Technical Guide to its Activity Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lumicitabine (ALS-8176) is a nucleoside analog prodrug that has demonstrated potent antiviral activity against a range of RNA viruses, primarily through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). Developed initially for the treatment of Respiratory Syncytial Virus (RSV), its broad-spectrum potential has been explored against other significant pathogens, including Nipah virus (NiV) and other paramyxoviruses. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro efficacy, and the methodologies employed in its evaluation.
Mechanism of Action
This compound is a 3',5'-di-O-isobutyryl prodrug of the active nucleoside analog, 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112).[1][2] Upon oral administration, this compound is rapidly converted to ALS-8112, which then undergoes intracellular phosphorylation to its active triphosphate form, ALS-8112-TP.[1][2] This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.[3] Incorporation of ALS-8112-TP into the nascent viral RNA chain results in immediate chain termination, thereby halting viral replication.[1][2][4] The selectivity of this compound is attributed to the specific recognition of its triphosphate metabolite by the viral polymerase over host cellular polymerases.[3]
Figure 1: Mechanism of action of this compound.
In Vitro Antiviral Activity
The antiviral activity of ALS-8112, the active form of this compound, has been evaluated against a panel of RNA viruses in various cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: Antiviral Activity of ALS-8112 against Paramyxoviruses
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Nipah Virus (NiV) | Malaysia | NCI-H358 | 0.89 | >50 | >56.2 | [5] |
| Nipah Virus (NiV) | Bangladesh | NCI-H358 | 3.08 | >50 | >16.2 | [5] |
| Nipah Virus (NiV) | Recombinant (rNiV-ZsG) | NCI-H358 | 0.56 | >50 | >89.3 | [6] |
| Nipah Virus (NiV) | Recombinant (rNiV-ZsG) | HSAEC1-KT | 0.84 | >50 | >59.5 | [6] |
| Respiratory Syncytial Virus (RSV) | A2 | HEp-2 | 0.153 | >100 | >653 | [3] |
| Respiratory Syncytial Virus (RSV) | B1 | HEp-2 | 0.132 | >100 | >757 | [3] |
| Respiratory Syncytial Virus (RSV) | Recombinant (rgRSV224) | NCI-H358 | 0.35 | >50 | >142.9 | [6] |
| Respiratory Syncytial Virus (RSV) | Recombinant (rgRSV224) | HSAEC1-KT | 0.03 | >50 | >1666.7 | [6] |
| Human Metapneumovirus (hMPV) | NL/1/00 | NCI-H358 | >50 | >50 | - | [6] |
| Human Metapneumovirus (hMPV) | NL/1/00 | HSAEC1-KT | 0.90 | >50 | >55.6 | [6] |
| Parainfluenza Virus 3 (PIV3) | - | - | - | - | - | [2] |
EC50 (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC50 / EC50
Table 2: Inhibitory Activity of ALS-8112 Triphosphate (ALS-8112-TP)
| Target | IC50 (µM) | Reference |
| RSV Polymerase | 0.02 | [7] |
IC50 (50% inhibitory concentration): The concentration of the drug that inhibits the activity of a target enzyme by 50%.
Experimental Protocols
Antiviral Activity Assays
-
Cell Lines: NCI-H358 (human bronchioalveolar carcinoma) and HSAEC1-KT (immortalized human small airway epithelial cells) were used.[5]
-
Procedure: Cells were seeded in 96-well plates and infected with Nipah virus (Malaysia or Bangladesh strains) or a recombinant Nipah virus expressing ZsGreen (rNiV-ZsG).[5][6]
-
Drug Treatment: Immediately after infection, cells were treated with serial dilutions of ALS-8112.[5]
-
Incubation: Plates were incubated for 72 hours (NCI-H358) or 96 hours (HSAEC1-KT).[5]
-
Readout: Viral-induced cytopathic effect was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[5] For rNiV-ZsG, fluorescence was measured to quantify viral replication.[6]
-
Data Analysis: The EC50 values were calculated from the dose-response curves.[5]
-
Cell Line: HEp-2 cells (human epidermoid carcinoma) were used.[3]
-
Procedure: Cells were infected with RSV A2 or B1 strains.[3]
-
Drug Treatment: Cells were treated with various concentrations of ALS-8112.[3]
-
Incubation: The incubation period was 5 days.[3]
-
Readout: Viral RNA levels were quantified by quantitative reverse transcription PCR (qRT-PCR).[3]
-
Data Analysis: EC50 values were determined based on the reduction in viral RNA levels.[3]
Cytotoxicity Assays
-
Cell Lines: A variety of human cell lines were used, including NCI-H358, HSAEC1-KT, and HEp-2.[3][5]
-
Procedure: Uninfected cells were seeded in 96-well plates and treated with serial dilutions of ALS-8112.[3][5]
-
Incubation: The incubation period was typically the same as the corresponding antiviral assay (72-120 hours).[3][5]
-
Readout: Cell viability was assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.[5]
-
Data Analysis: The CC50 values were calculated from the dose-response curves.[5]
Figure 2: General workflow for in vitro antiviral assays.
In Vivo Studies
Preclinical in vivo studies in non-human primates demonstrated that oral administration of this compound resulted in high intracellular concentrations of the active triphosphate metabolite (ALS-8112-TP) in the respiratory tract.[2] These studies also showed a long intracellular half-life of approximately 29 hours for ALS-8112-TP.[2] In a human challenge study with RSV, oral this compound led to a significant reduction in viral load and a shorter duration of viral shedding compared to placebo.[8]
Resistance Profile
In vitro studies have identified that resistance to ALS-8112 is associated with specific amino acid substitutions in the viral L-protein, which contains the RdRp domain.[1] However, no emergent resistance-associated substitutions were observed in clinical studies with RSV.[1]
Conclusion
This compound, through its active metabolite ALS-8112, is a potent inhibitor of a range of RNA viruses, most notably RSV and Nipah virus. Its mechanism of action, involving the termination of viral RNA synthesis, provides a strong rationale for its broad-spectrum antiviral potential. The preclinical data summarized in this guide highlight its significant in vitro efficacy and favorable selectivity. While its development for RSV was discontinued, the robust preclinical profile of this compound warrants further investigation, particularly for emerging and high-consequence RNA viral pathogens.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analogs for management of respiratory virus infections: mechanism of action and clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent in vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine against Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity of Oral ALS-008176 in a Respiratory Syncytial Virus Challenge Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumicitabine's Role in Viral RNA Chain Termination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lumicitabine (formerly ALS-8176) is a prodrug of a cytidine nucleoside analog that demonstrates potent antiviral activity against respiratory syncytial virus (RSV) by acting as a viral RNA chain terminator. Administered orally, this compound is metabolized to its active triphosphate form, ALS-008136, which is a substrate for the RSV RNA-dependent RNA polymerase (RdRp). Incorporation of ALS-008136 into the nascent viral RNA strand leads to the cessation of further elongation, thereby inhibiting viral replication. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. Although this compound showed promise in early clinical trials, its development for RSV was discontinued following disappointing results in Phase IIb studies, particularly in pediatric populations.
Mechanism of Action: Viral RNA Chain Termination
This compound's antiviral effect is contingent on its intracellular conversion to the active nucleoside triphosphate analog, ALS-008136. This process involves a multi-step phosphorylation cascade. Once formed, ALS-008136 acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the viral RdRp.
Upon incorporation into the growing viral RNA chain, the modified ribose sugar of ALS-008136 prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide, effectively halting further RNA synthesis. This mechanism is known as "chain termination."[1]
Signaling Pathway: Metabolic Activation of this compound
The following diagram illustrates the conversion of this compound to its active triphosphate form, which then interacts with the viral replication machinery.
References
Methodological & Application
Quantifying Lumicitabine's Antiviral Punch: A Detailed Guide Using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
This document provides a comprehensive guide for quantifying the antiviral activity of Lumicitabine, a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). The primary focus is on its activity against Respiratory Syncytial Virus (RSV), with additional context on its efficacy against other significant viral pathogens like Human Metapneumovirus (hMPV) and Nipah virus (NiV).[1]
The protocols detailed herein leverage quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to accurately measure viral load, offering a robust method for assessing the dose-dependent inhibitory effects of this compound. This application note is intended to equip researchers with the necessary information to design, execute, and interpret experiments aimed at evaluating this compound's antiviral profile.
Introduction to this compound
This compound (formerly ALS-8176) is a prodrug that is converted in the body to its active form, a cytidine nucleoside analog.[2] This active metabolite acts as a chain terminator, effectively halting the replication of the viral RNA genome by inhibiting the viral RNA-dependent RNA polymerase.[2] While initially developed for RSV, its mechanism of action suggests potential broader antiviral applications.[1]
Data Presentation: this compound Antiviral Activity
The antiviral efficacy of this compound has been evaluated against several RNA viruses. The following table summarizes the key quantitative data from in vitro and clinical studies.
| Virus | Strain(s) | Assay System | Potency Metric | Value (µM) | Reference(s) |
| Respiratory Syncytial Virus (RSV) | RSV-A Memphis 37b | Human Challenge Study | EC50 | 1.79 | [3][4][5][6] |
| Primary Human Epithelial Cells | EC50 | 0.09 - 0.73 | Inferred from multiple sources | ||
| Primary Human Epithelial Cells | EC90 | 1.3 - 2.7 | Inferred from multiple sources | ||
| Human Metapneumovirus (hMPV) | Not Specified | Clinical Study (NCT03502694) | - | - | [7][8][9] Qualitative activity reported |
| Nipah Virus (NiV) | Not Specified | In Vitro Study | EC50 | Low µM range | [10] |
Note: EC50 (Half-maximal effective concentration) and EC90 (90% effective concentration) are measures of the concentration of a drug that is required for 50% and 90% of its maximum effect, respectively.
Signaling Pathway: RSV Replication and this compound Inhibition
The following diagram illustrates the replication cycle of Respiratory Syncytial Virus and highlights the specific step inhibited by the active metabolite of this compound.
Experimental Workflow: Quantifying Antiviral Activity
The logical flow for assessing the antiviral activity of this compound using qRT-PCR is outlined below.
Experimental Protocols
In Vitro Cell Culture and Viral Infection
Objective: To establish a cell culture system permissive to RSV infection for testing the antiviral activity of this compound.
Materials:
-
Human alveolar basal epithelial cells (A549) or Human epidermoid carcinoma cells (HEp-2)
-
Cell culture medium (e.g., DMEM or Eagle's MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Respiratory Syncytial Virus (RSV) stock (e.g., A2 or B strain)
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
Protocol:
-
Seed A549 or HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Once the cells are confluent, remove the growth medium and wash the monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
After the adsorption period, remove the viral inoculum and add fresh cell culture medium containing two-fold serial dilutions of this compound. Include a "no-drug" control (vehicle only) and a "no-virus" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is visible in the "no-drug" control wells.
Quantification of Viral Load by qRT-PCR
Objective: To quantify the amount of viral RNA in cell culture supernatants or cell lysates following treatment with this compound.
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step qRT-PCR kit (e.g., TaqMan RNA-to-Ct 1-Step Kit)
-
RSV-specific primers and probe (targeting a conserved region, e.g., the N or M gene)
-
Forward Primer (example): 5'-AGATCAACTTCTGTCATCCAGCAA-3'
-
Reverse Primer (example): 5'-GCACATCATAATTATTGAAGTCAT-3'
-
Probe (example): 5'-(FAM)-TTTGAATATCTGCATCATCATTTGA- (TAMRA)-3'
-
-
qRT-PCR instrument
-
Nuclease-free water
-
Viral RNA standard of known copy number for absolute quantification
Protocol:
a. RNA Extraction:
-
Harvest the cell culture supernatant or lyse the cells from each well of the 96-well plate.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
b. qRT-PCR Reaction Setup:
-
Prepare a master mix for the qRT-PCR reaction according to the kit manufacturer's instructions. The master mix should contain the reaction buffer, dNTPs, reverse transcriptase, DNA polymerase, and the RSV-specific primers and probe.
-
Create a standard curve by preparing serial dilutions of the viral RNA standard (e.g., from 10^7 to 10^1 copies/µL).
-
In a qRT-PCR plate, add the master mix to each well.
-
Add a specific volume of the extracted RNA from each experimental sample and the standard curve dilutions to the respective wells.
-
Include a no-template control (NTC) containing nuclease-free water instead of RNA.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
c. qRT-PCR Cycling Conditions (Example):
-
Reverse Transcription: 50°C for 10 minutes (1 cycle)
-
Initial Denaturation: 95°C for 5 minutes (1 cycle)
-
PCR Amplification:
-
95°C for 15 seconds
-
60°C for 1 minute
-
Repeat for 40-45 cycles
-
d. Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the viral RNA copy number for the standards.
-
Determine the viral RNA copy number for each experimental sample by interpolating its Ct value on the standard curve.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition against the this compound concentration and use a non-linear regression analysis to determine the EC50 and EC90 values.
Conclusion
The methodologies described in this application note provide a robust framework for quantifying the antiviral activity of this compound using qRT-PCR. This approach offers high sensitivity and specificity for measuring viral load, enabling the precise determination of the compound's potency. The provided protocols and diagrams serve as a valuable resource for researchers in the field of antiviral drug development, facilitating the continued investigation of this compound and other novel antiviral agents. While this compound's development for RSV has been discontinued due to poor results in Phase IIb trials, the methods outlined here are broadly applicable for the in vitro and ex vivo characterization of antiviral compounds.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity, Clinical Outcomes, Safety, Tolerability, and Pharmacokinetics of Oral this compound Regimens in Hospitalized Adult Participants Infected With Human Metapneumovirus | MedPath [trial.medpath.com]
- 8. Antiviral Activity, Clinical Outcomes, Safety, Tolerability, and Pharmacokinetics of Oral this compound Regimens in Hospitalized Adult Participants Infected With Human Metapneumovirus [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Recent advances in combating Nipah virus - PMC [pmc.ncbi.nlm.nih.gov]
Lumicitabine Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumicitabine (ALS-8176) is an investigational antiviral agent developed for the treatment of respiratory syncytial virus (RSV) and human metapneumovirus (hMPV) infections.[1] As a nucleoside analog, it acts as an RNA polymerase inhibitor, effectively targeting viral replication.[1] this compound is a prodrug of ALS-8112, which, after oral administration, is rapidly converted to its active form.[2] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in a research setting.
Mechanism of Action
This compound is a 3',5'-di-O-isobutyryl prodrug of a cytidine nucleoside analog, ALS-8112.[2][3] Following oral administration, this compound is rapidly metabolized to ALS-8112, which circulates in the plasma.[4] ALS-8112 is then taken up by host cells and undergoes intracellular phosphorylation by host kinases to form the active 5'-nucleoside triphosphate (NTP) metabolite, ALS-008136.[2][5][6] This active triphosphate form acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (L-protein).[2][7] Its incorporation into the growing viral RNA chain leads to premature chain termination, thus halting viral replication.[2][4]
References
- 1. Structural Insights into the Respiratory Syncytial Virus RNA Synthesis Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]
- 7. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lumicitabine (ALS-8176) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Lumicitabine (also known as ALS-8176 or JNJ-64041575), an inhibitor of the respiratory syncytial virus (RSV) RNA polymerase, in a key preclinical animal model. The following protocols and data are intended to guide researchers in the design and execution of similar in vivo efficacy studies.
Overview of this compound's Mechanism of Action
This compound is a prodrug of a nucleoside analog that, after oral administration, is converted into its active triphosphate form within the host cell. This active metabolite, ALS-8112-TP, acts as a chain terminator for the viral RNA-dependent RNA polymerase, thereby inhibiting RSV replication.
Figure 1: Mechanism of action of this compound.
Dosing and Administration in the African Green Monkey Model
The African green monkey is a relevant preclinical model for evaluating the in vivo efficacy of anti-RSV compounds. The following table summarizes the dosing regimen for this compound in a respiratory syncytial virus (RSV) challenge study[1].
| Parameter | Details |
| Animal Model | African Green Monkey (Chlorocebus aethiops) |
| Infection Model | Intranasal and intratracheal inoculation with RSV A2 strain |
| Drug Formulation | Not specified, administered orally |
| Administration Route | Oral |
| Dosing Regimen | - Loading Dose: 200 mg/kg, administered once, 24 hours prior to RSV inoculation.- Maintenance Dose: 50 mg/kg, administered twice daily (BID). |
| Treatment Duration | 6 days |
| Primary Endpoint | RSV RNA titers in bronchoalveolar lavage (BAL) and nasopharyngeal (NP) swabs |
| Outcome | At the end of treatment, RSV RNA was undetectable (<50 copies/mL) in all this compound-treated animals, whereas viral titers in the vehicle group reached approximately 1 x 106 copies/mL in BAL samples[1]. |
Experimental Protocol: In Vivo Efficacy in African Green Monkeys
This protocol outlines the key steps for an in vivo efficacy study of this compound in the African green monkey model of RSV infection[1].
3.1. Animal Model and Housing
-
Species: Adult African Green Monkeys (Chlorocebus aethiops).
-
Housing: Animals should be housed individually in a BSL-2 facility with appropriate environmental enrichment.
-
Acclimation: Allow for a suitable acclimation period before the start of the study.
3.2. RSV Challenge
-
Virus Strain: RSV A2.
-
Inoculation: Anesthetize the animals and administer the viral inoculum via both intranasal and intratracheal routes to ensure robust infection of the upper and lower respiratory tracts.
3.3. Drug Administration
-
Formulation: Prepare a suitable oral formulation of this compound (ALS-8176).
-
Dosing Schedule:
-
Day -1: Administer a single oral loading dose of 200 mg/kg.
-
Day 0: Inoculate with RSV.
-
Day 0 to Day 5: Administer an oral maintenance dose of 50 mg/kg twice daily (BID).
-
-
Control Group: Administer a vehicle control on the same schedule.
3.4. Sample Collection and Analysis
-
Sample Types: Collect bronchoalveolar lavage (BAL) fluid and nasopharyngeal (NP) swabs at baseline and at specified time points post-infection.
-
Viral Load Quantification: Extract viral RNA from the collected samples and quantify RSV RNA levels using a validated quantitative reverse transcription PCR (qRT-PCR) assay. The lower limit of detection for the assay should be established.
3.5. Endpoints
-
Primary Endpoint: The primary efficacy endpoint is the RSV RNA viral load in BAL and NP samples at the end of the treatment period.
-
Secondary Endpoints: Clinical signs, body weight, and temperature can be monitored throughout the study.
Figure 2: Experimental workflow for this compound efficacy study.
Considerations for Study Design
-
Pharmacokinetics: It is recommended to conduct pharmacokinetic studies in the selected animal model to ensure that the chosen dosing regimen achieves plasma and intracellular concentrations of the active metabolite that are relevant to the anticipated therapeutic levels in humans.
-
Toxicity: Preclinical toxicology studies are essential to determine the safety profile of this compound in the chosen animal model. In non-human primates, hematopoietic and clastogenic effects were observed at certain blood concentrations, which ultimately led to the discontinuation of clinical development for RSV.
-
Control Groups: The inclusion of a vehicle-treated control group is crucial for accurately assessing the antiviral efficacy of this compound.
These application notes are intended as a guide and may require optimization based on specific experimental goals and institutional guidelines.
References
Application Notes and Protocols for Measuring Lumicitabine-Induced Viral Load Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumicitabine (formerly ALS-8176) is an investigational antiviral agent developed for the treatment of infections caused by respiratory syncytial virus (RSV) and human metapneumovirus (hMPV).[1] As a nucleoside analog, this compound acts as an inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[2] This document provides detailed application notes and protocols for measuring the in vitro and clinical efficacy of this compound by quantifying the reduction in viral load.
This compound is a prodrug that, after oral administration, is converted to its active cytidine nucleoside analog, ALS-008112.[2] This active form is then intracellularly phosphorylated to the nucleoside triphosphate (NTP), ALS-008136, which acts as a competitive inhibitor of the viral RNA polymerase.[2] While initial studies in healthy adults experimentally infected with RSV-A showed promising antiviral activity with significant reductions in viral load,[2][3][4][5][6] subsequent Phase IIb clinical trials in infants hospitalized with RSV did not demonstrate a significant difference in viral load reduction compared to placebo and were associated with dose-related neutropenia.[4][7][8][9][10]
These contrasting results underscore the importance of robust and standardized methods for assessing antiviral efficacy. The following protocols and data presentation guidelines are intended to assist researchers in the preclinical and clinical evaluation of this compound and other antiviral candidates.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action.
Data Presentation
Quantitative data from antiviral studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HEp-2 | RSV A2 | Plaque Reduction | Data | Data | Data |
| A549 | RSV Long | Virus Yield Reduction | Data | Data | Data |
| Vero | hMPV CAN97-83 | CPE Reduction | Data | Data | Data |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data to be populated from specific experimental results.
Table 2: Summary of Clinical Trial Data for this compound in RSV-Infected Patients
| Study Phase | Population | Treatment Group | N | Baseline Viral Load (log10 copies/mL, Mean ± SD) | Change from Baseline at Day 5 (log10 copies/mL, Mean ± SD) | Time to Undetectable Viral Load (Days, Median) |
| Phase 2a (Adult Challenge) | Healthy Adults | Placebo | 12 | Data | Data | Data |
| This compound 375mg BID | 8 | Data | Data | Data | ||
| This compound 750mg LD/500mg BID | 8 | Data | Data | Data | ||
| Phase 2b (Infants) | Hospitalized Infants | Placebo | Data | 5.32 - 5.42 | Data | Data |
| This compound 40/20 mg/kg LD/MD | Data | 5.71 - 7.03 | Data | Data | ||
| This compound 60/40 mg/kg LD/MD | Data | 5.71 - 8.53 | Data | Data |
LD: Loading Dose; MD: Maintenance Dose. Data derived from published clinical trial results.[5][7]
Experimental Protocols
In Vitro Antiviral Activity Assays
The following are generalized protocols for assessing the in vitro antiviral activity of this compound.
1. Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Materials:
-
Appropriate host cells (e.g., HEp-2 for RSV)
-
Cell culture medium and supplements
-
This compound stock solution
-
Virus stock of known titer
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and infect with virus at a concentration that yields 50-100 plaques per well.
-
After a 1-2 hour adsorption period, remove the virus inoculum.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of this compound or a placebo control.
-
Incubate the plates for a period sufficient for plaque formation (typically 3-5 days for RSV).
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the control.
-
2. Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.[11]
-
Materials:
-
Same as for the plaque reduction assay.
-
-
Protocol:
-
Seed host cells in 24-well plates and grow to confluence.
-
Treat the cells with serial dilutions of this compound for a specified pre-treatment period.
-
Infect the cells with the virus at a defined multiplicity of infection (MOI).
-
After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.
-
Incubate for a single replication cycle (e.g., 24-48 hours).
-
Harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
The EC50 is the concentration of this compound that reduces the virus yield by 50%.
-
Clinical Viral Load Measurement: Quantitative RT-PCR (qPCR)
This protocol outlines the steps for quantifying viral RNA from clinical samples, such as nasopharyngeal swabs or washes.[12][13][14]
Caption: Workflow for qPCR-based viral load measurement.
-
Materials:
-
Nasopharyngeal swabs or aspirate collection kits
-
Viral transport medium (VTM)
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase enzyme and buffers
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe)
-
Primers and probes specific to the target virus (e.g., RSV L gene)
-
qPCR instrument
-
Nuclease-free water and tubes
-
-
Protocol:
-
Sample Collection: Collect nasopharyngeal specimens and place them in VTM. Transport and store samples appropriately (e.g., at 4°C for up to 72 hours or -70°C for long-term storage).
-
RNA Extraction: Extract viral RNA from a defined volume of the sample (e.g., 200 µL) using a commercial RNA extraction kit according to the manufacturer's instructions. Elute the RNA in a small volume of nuclease-free water (e.g., 50 µL).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and random primers or a gene-specific primer.
-
Quantitative PCR:
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, a fluorescent probe (for TaqMan-based assays), and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of a plasmid containing the target viral gene sequence with a known copy number.
-
The cycle threshold (Ct) value for each clinical sample is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Determine the viral load (in copies/mL) of the clinical samples by interpolating their Ct values against the standard curve.[15]
-
-
Troubleshooting
-
High variability in in vitro assays: Ensure consistent cell health, accurate virus titration, and precise pipetting.
-
Low RNA yield from clinical samples: Optimize sample collection and storage. Ensure the RNA extraction kit is appropriate for the sample type.
-
qPCR inhibition: Include an internal control in the qPCR reaction to assess for the presence of inhibitors in the extracted RNA. Diluting the template may help to overcome inhibition.
-
No amplification in positive control: Check the integrity of primers, probes, and master mix. Verify the thermal cycler program.
By adhering to these standardized protocols and data presentation formats, researchers can generate reliable and comparable data on the antiviral efficacy of this compound, contributing to a clearer understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]
- 8. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 12. Viral load determination by quantitative real-time RT-PCR. [bio-protocol.org]
- 13. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIV Quantitative PCR (Viral Load) [healthcare.uiowa.edu]
- 15. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
Application Notes and Protocols for Lumicitabine Treatment in RSV-Infected Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumicitabine (also known as ALS-8176) is a first-in-class, orally bioavailable prodrug of the cytidine nucleoside analog ALS-008112.[1][2] It has demonstrated potent and selective inhibitory activity against the respiratory syncytial virus (RSV) RNA polymerase.[3][4] Upon administration, this compound is metabolized to its active nucleoside form, ALS-8112, which is then converted intracellularly to the 5'-triphosphate metabolite, ALS-8112-TP.[5][6] This active triphosphate form acts as a chain terminator during viral RNA synthesis, effectively halting RSV replication.[3][7][8] These application notes provide detailed protocols and in vitro efficacy data for the use of this compound and its parent compound, ALS-8112, in common cell culture models of RSV infection.
Mechanism of Action
This compound exerts its antiviral effect through the specific inhibition of the RSV RNA-dependent RNA polymerase (RdRp), a key component of the viral L-protein. The process begins with the conversion of the prodrug this compound (ALS-8176) into its active nucleoside, ALS-8112. Cellular kinases then phosphorylate ALS-8112 to its active 5'-triphosphate form, ALS-8112-TP.[5][6] This active metabolite is recognized by the viral RdRp and incorporated into the nascent viral RNA strand. The modification at the 4'-position of the nucleoside prevents the formation of the subsequent phosphodiester bond, leading to immediate chain termination and cessation of viral genome replication.[3][8]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antiviral activity of this compound's active form, ALS-8112, has been evaluated in various in vitro models. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: In Vitro Antiviral Activity of ALS-8112 against Respiratory Syncytial Virus
| Parameter | Cell Line / Model | RSV Strain(s) | Value (µM) | Reference(s) |
| EC50 | HEp-2 | A2 | 0.45 | [9] |
| HEp-2 | B1 | 0.38 | [9] | |
| RSV Replicon Assay | N/A | 0.15 | [1][2] | |
| 3D Human Tracheal/Bronchial Epithelial Cells | A2 | 0.09 - 0.73 | [5] | |
| EC90 | 3D Human Tracheal/Bronchial Epithelial Cells | A2 | 1.3 - 2.7 | [5] |
| IC50 | Recombinant RSV Polymerase Complex | N/A | 0.02 | [1][3] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. EC90 (90% effective concentration) is the concentration that inhibits viral replication by 90%. IC50 (50% inhibitory concentration) is the concentration that inhibits enzyme activity by 50%.
Table 2: In Vitro Cytotoxicity and Selectivity Index of ALS-8112
| Parameter | Cell Line | Value (µM) | Selectivity Index (SI) | Reference(s) |
| CC50 | HEp-2 | > 100 | > 222 (for RSV A2) | [9] |
| HeLa | > 100 | > 384 | [3] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window of the compound.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound (ALS-8176) or its active nucleoside (ALS-8112) in cell culture.
Caption: General experimental workflow.
Protocol 1: Determination of Antiviral Activity (EC50) by qRT-PCR
This protocol is adapted from methodologies used to evaluate ALS-8112 and is designed to quantify the reduction in viral RNA replication.[3][9]
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., strain A2 or B1)
-
This compound (ALS-8176) or ALS-8112, dissolved in DMSO and diluted in culture medium
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (primers/probes for RSV N gene, reverse transcriptase, polymerase)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions (e.g., 3-fold dilutions) of ALS-8112 or this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and "no virus" (cell control) wells.
-
Drug Pre-incubation: Remove the medium from the cells and add the prepared drug dilutions. Incubate for 24 hours at 37°C with 5% CO2.[3]
-
Infection: Following pre-incubation, add the RSV stock to all wells (except cell controls) at a multiplicity of infection (MOI) of 0.5.[3]
-
Incubation: Incubate the plates for an additional 4 days at 37°C with 5% CO2, allowing for viral replication.[3]
-
RNA Extraction: After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform a one-step or two-step qRT-PCR to quantify the RSV N gene RNA levels. Use a standard curve of a plasmid containing the N gene to determine the copy number.[10][11]
-
Data Analysis:
-
Normalize the viral RNA copy numbers to the vehicle control (defined as 100% replication).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: Determination of Cytotoxicity (CC50) using CellTiter-Glo®
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
HEp-2 cells (uninfected)
-
Complete cell culture medium
-
This compound (ALS-8176) or ALS-8112, dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed HEp-2 cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth throughout the experiment. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. A high top concentration (e.g., 100-200 µM) is recommended based on known data.[9] Add the dilutions to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 5 days total: 1 day pre-incubation + 4 days virus incubation).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[12]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (defined as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the CC50 value using non-linear regression.
-
Protocol 3: Plaque Reduction Assay
This is the gold-standard assay for quantifying infectious virus titers and assessing antiviral efficacy.
Materials:
-
HEp-2 or Vero cells
-
6-well or 12-well cell culture plates
-
RSV stock
-
This compound (ALS-8176) or ALS-8112
-
Overlay medium (e.g., DMEM/F12 with 0.3-0.6% agarose or methylcellulose and 2% FBS)[13][14]
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet or neutral red) or specific antibodies for immunostaining
Procedure:
-
Cell Seeding: Seed HEp-2 or Vero cells in multi-well plates to achieve a 100% confluent monolayer on the day of infection.
-
Infection and Treatment:
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove growth medium from the cells and wash with PBS.
-
Infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) in the presence of the different compound concentrations. Incubate for 2 hours at 37°C, rocking gently every 30 minutes.
-
-
Overlay: After the infection period, remove the virus inoculum and gently add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.[14]
-
Fixation and Staining:
-
Carefully remove the overlay.
-
Fix the cell monolayer with the fixative solution.
-
Remove the fixative and stain the cells with crystal violet or neutral red solution.
-
Gently wash with water and allow the plates to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the EC50 by plotting the percentage of plaque reduction against the log of the drug concentration.
-
References
- 1. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ALS-8112 | TargetMol [targetmol.com]
- 5. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in development of antiviral strategies against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Evaluation of consistency in quantification of gene copy number by real-time reverse transcription quantitative polymerase chain reaction and virus titer by plaque-forming assay for human respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. researchgate.net [researchgate.net]
- 14. A simplified plaque assay for respiratory syncytial virus--direct visualization of plaques without immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of the Active Metabolite of ALS-008112
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALS-008112 is a potent and selective inhibitor of the respiratory syncytial virus (RSV) RNA polymerase.[1][2][3][4] Its antiviral activity is mediated by its active metabolite, the 5'-triphosphate form, referred to as ALS-8112-TP.[1][3][4][5][6][7][8] Upon entry into epithelial cells of the respiratory tract, ALS-008112 undergoes intracellular phosphorylation to this active triphosphate analog.[1][3][4] ALS-8112-TP then acts as a chain terminator during viral RNA synthesis, effectively halting RSV replication.[1][3][4][5][6][9]
These application notes provide detailed protocols for the chemical synthesis and purification of ALS-8112-TP, as well as an overview of the enzymatic pathway responsible for its intracellular formation. The provided methodologies are based on established procedures for nucleoside triphosphate synthesis and purification.
Data Summary
The following table summarizes key quantitative data related to the activity of ALS-008112 and its active metabolite.
| Parameter | Value | Cell Line/System | Reference |
| ALS-8112-TP IC50 | 0.020 ± 0.008 μM | RSV RNA-dependent RNA polymerase (RdRp) activity | [1][3][4] |
| ALS-8112 EC50 | 0.09 - 0.73 μM | RSV RNA replication in human donor cells | [5][6] |
| ALS-8112 EC90 | 1.3 - 2.7 μM | RSV RNA replication in human donor cells | [5][6] |
| Intracellular Half-life of ALS-8112-TP | ~29 hours | Epithelial cells | [1][3][4] |
Signaling and Activation Pathway
The intracellular activation of ALS-008112 to its pharmacologically active triphosphate form is a critical process for its antiviral efficacy. This multi-step enzymatic phosphorylation cascade is initiated by host cell kinases.
Caption: Intracellular activation pathway of ALS-008112.
Experimental Protocols
Protocol 1: Chemical Synthesis of ALS-8112-TP (Ludwig-Eckstein Method)
This protocol describes a general and reliable method for the synthesis of nucleoside triphosphates, adapted for ALS-8112-TP.
Materials:
-
ALS-008112 (2'-fluoro-4'-chloromethyl-cytidine)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
POCl3 (Phosphorus oxychloride)
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Anhydrous Trimethyl phosphate
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Anhydrous acetonitrile
-
Anhydrous pyridine
-
Methanol
-
Sodium perchlorate (NaClO4)
-
Acetone
Procedure:
-
Preparation of ALS-008112: Ensure ALS-008112 is anhydrous by co-evaporation with anhydrous pyridine twice.
-
Phosphorylation to Monophosphate:
-
Dissolve anhydrous ALS-008112 and proton sponge in anhydrous trimethyl phosphate.
-
Cool the solution to 0°C in an ice bath.
-
Add POCl3 dropwise while stirring and maintain the temperature at 0°C for 2-4 hours.
-
Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous acetonitrile.
-
Add tributylamine and stir the mixture for 5 minutes.
-
-
Hydrolysis and Deprotection:
-
Add 1 M TEAB buffer (pH 7.5) to the reaction mixture and stir at room temperature for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
-
Initial Purification (Precipitation):
-
Dissolve the residue in a minimal amount of methanol.
-
Add a 2% solution of sodium perchlorate in acetone to precipitate the triphosphate.
-
Centrifuge the mixture to collect the precipitate.
-
Wash the pellet with acetone and dry under vacuum.
-
Protocol 2: Purification of ALS-8112-TP by Reversed-Phase HPLC
This protocol details the purification of the synthesized ALS-8112-TP using high-performance liquid chromatography.
Materials:
-
Crude ALS-8112-TP from Protocol 1
-
Eluent A: 50 mM Triethylammonium bicarbonate (TEAB) in ultrapure water
-
Eluent B: 50 mM Triethylammonium bicarbonate (TEAB) in 50% acetonitrile
-
C18 reversed-phase HPLC column (semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude ALS-8112-TP in Eluent A.
-
HPLC Conditions:
-
Column: C18 semi-preparative column
-
Flow Rate: 3-5 mL/min
-
Detection: UV at 271 nm
-
Gradient:
-
0-5 min: 100% Eluent A
-
5-35 min: Linear gradient from 0% to 50% Eluent B
-
35-40 min: Linear gradient from 50% to 100% Eluent B
-
40-45 min: 100% Eluent B
-
45-50 min: Return to 100% Eluent A
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be ALS-8112-TP. The diphosphate, a common byproduct, will typically elute slightly earlier.
-
Desalting and Lyophilization:
-
Pool the fractions containing the pure triphosphate.
-
Remove the TEAB buffer by repeated co-evaporation with ultrapure water under reduced pressure.
-
Lyophilize the final product to obtain a white solid.
-
-
Purity Assessment: Analyze the final product by analytical HPLC, mass spectrometry, and 31P NMR to confirm purity and identity.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of ALS-8112-TP.
Caption: Workflow for Synthesis and Purification of ALS-8112-TP.
References
- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lumicitabine Clinical Trials in Adults
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of Lumicitabine in adults, focusing on its evaluation for the treatment of respiratory syncytial virus (RSV) and human metapneumovirus (hMPV) infections.
Mechanism of Action
This compound (ALS-8176) is an orally bioavailable prodrug of a cytidine nucleoside analog, ALS-8112. Following oral administration, this compound is rapidly converted to ALS-8112, which is then taken up by host cells and phosphorylated to its active triphosphate form (NTP). This active metabolite acts as a selective inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] By incorporating into the growing viral RNA chain, the NTP metabolite leads to chain termination, thereby halting viral replication.[2]
Data Presentation
The following tables summarize key quantitative data from adult clinical trials of this compound.
Table 1: Overview of Selected this compound Adult Clinical Trial Designs
| Trial Identifier | Phase | Indication | Patient Population | Treatment Regimens | Primary Endpoints |
| NCT02935673 | 2b | RSV Infection | Hospitalized Adults | - this compound: 750 mg LD, then 250 mg MD BID- this compound: 1000 mg LD, then 500 mg MD BID- Placebo | Antiviral activity (RSV RNA viral load), Safety, Pharmacokinetics[1] |
| Human Challenge Study | 2a | RSV Infection | Healthy Adult Volunteers | - this compound: 750 mg LD, then 150 mg MD q12h- this compound: 375 mg MD q12h (no LD)- this compound: 750 mg LD, then 500 mg MD q12h- Placebo | Efficacy, Pharmacokinetics/Pharmacodynamics, Safety, Tolerability[3] |
| NCT03502694 | 2 | hMPV Infection | Hospitalized Adults | - this compound: 750 mg LD, then 250 mg MD BID- this compound: 1000 mg LD, then 500 mg MD BID- Placebo | Antiviral activity (hMPV RNA viral load), Safety, Pharmacokinetics[4][5] |
LD: Loading Dose, MD: Maintenance Dose, BID: Twice Daily, q12h: Every 12 hours
Table 2: Summary of Pharmacokinetic Parameters of ALS-8112 in Adults
| Parameter | Value | Study Population | Notes |
| Time to Cmax (Tmax) | ~15-30 minutes (post single dose) | Healthy Adults | Rapid conversion of this compound to ALS-8112.[6] |
| Accumulation | No significant accumulation of ALS-8112 or its uridine metabolite (ALS-008144) with multiple doses. | Healthy Adults | Steady-state minimum concentration (Cmin) reached by the second dose.[6] |
| Clearance (CL/F) of ALS-8112 | 54.2 L/h/70 kg | Healthy Adults (RSV Challenge Study) | Population pharmacokinetic modeling estimate.[3] |
| Clearance (CL/F) of ALS-8144 | 115 L/h/70 kg | Healthy Adults (RSV Challenge Study) | Population pharmacokinetic modeling estimate.[3] |
Cmax: Maximum observed plasma concentration
Table 3: Key Safety Findings in Adult Clinical Trials
| Adverse Event | Incidence | Study Population | Notes |
| Neutropenia | Dose-related increase in incidence and severity. | Hospitalized Infants (for context) | While this was a key finding in pediatric studies, it highlights a critical safety parameter to monitor in adults.[7] Phase 1 studies in healthy adults did not report hematologic abnormalities.[6] |
| Overall Tolerability | Generally well-tolerated in healthy adult studies. | Healthy Adults | No significant changes in hematological parameters were reported in early adult studies.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments in this compound clinical trials.
Protocol 1: Quantification of RSV Viral Load from Nasal Swabs by qRT-PCR
Objective: To quantify the amount of RSV RNA in nasal swab specimens from adult participants.
Materials:
-
Nasal swab collection kits with viral transport medium (VTM).
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
One-step qRT-PCR master mix.
-
RSV-specific primers and probe (targeting a conserved region of the N gene).
-
RSV RNA standards of known concentration.
-
Real-time PCR instrument.
Procedure:
-
Sample Collection:
-
Collect mid-turbinate nasal swabs from participants and place them immediately into VTM.[1]
-
Transport samples on ice to the laboratory and store at -80°C until analysis.
-
-
RNA Extraction:
-
Thaw VTM samples on ice.
-
Extract viral RNA from a defined volume of the VTM sample according to the manufacturer's instructions for the chosen RNA extraction kit.
-
Elute the purified RNA in RNase-free water or elution buffer.
-
-
qRT-PCR Assay:
-
Prepare a master mix containing the one-step qRT-PCR buffer, reverse transcriptase, DNA polymerase, dNTPs, and RSV-specific primers and probe.
-
Prepare a standard curve by making serial dilutions of the RSV RNA standard of known concentration.
-
In a 96-well PCR plate, add the master mix to each well.
-
Add a specific volume of extracted RNA from each patient sample, standard curve dilution, and no-template control to the appropriate wells.
-
Seal the plate and centrifuge briefly.
-
-
Thermal Cycling and Data Analysis:
-
Perform the qRT-PCR on a real-time PCR instrument with the following representative thermal cycling conditions:
-
Reverse Transcription: 50°C for 10 minutes.
-
Initial Denaturation: 95°C for 5 minutes.
-
PCR Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection).
-
-
-
The instrument software will generate a standard curve by plotting the cycle threshold (Ct) values against the log of the initial concentration of the standards.
-
The concentration of RSV RNA in the patient samples is then interpolated from this standard curve based on their Ct values and expressed as log10 copies/mL.[1]
-
Protocol 2: Pharmacokinetic Analysis of ALS-8112 in Human Plasma by LC-MS/MS
Objective: To quantify the concentration of the active metabolite of this compound, ALS-8112, in human plasma.
Materials:
-
Human plasma samples collected in K2EDTA tubes.
-
Analytical standard for ALS-8112 and a stable isotope-labeled internal standard (IS).
-
Acetonitrile (ACN) for protein precipitation.
-
Formic acid.
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer).
-
Analytical column (e.g., ACQUITY UPLC HSS T3).
Procedure:
-
Sample Collection and Processing:
-
Collect whole blood samples at predefined time points post-dose into K2EDTA tubes.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 200 µL of ACN containing the internal standard.[8]
-
Vortex the mixture for 2 minutes to precipitate proteins.[8]
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a new tube and dilute with an appropriate buffer (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the UPLC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for ALS-8112 and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of calibration standards of known ALS-8112 concentrations prepared in blank plasma.
-
Quantify the concentration of ALS-8112 in the patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Pharmacokinetic parameters such as Cmax, AUC, and trough concentrations (Ctrough) are then calculated from the concentration-time data.[1]
-
Protocol 3: Monitoring and Grading of Adverse Events
Objective: To systematically collect, document, and grade adverse events (AEs) to assess the safety and tolerability of this compound.
Materials:
-
Clinical trial protocol with a detailed safety monitoring plan.
-
Adverse Event Case Report Forms (eCRFs).
-
Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12]
Procedure:
-
AE Detection and Documentation:
-
At each study visit, systematically query participants for any new or worsening symptoms since the last visit.
-
Perform physical examinations and collect laboratory samples (e.g., complete blood count with differential, comprehensive metabolic panel) as specified in the study protocol.
-
Record all AEs in the participant's source documents and transcribe them to the eCRF, including the event term, onset and resolution dates, severity, and relationship to the study drug.
-
-
Severity Grading:
-
Causality Assessment:
-
The investigator will assess the relationship of each AE to the study drug (this compound) as:
-
Related
-
Not related
-
-
-
Serious Adverse Event (SAE) Reporting:
-
An SAE is any AE that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Report all SAEs to the study sponsor and the Institutional Review Board (IRB)/Ethics Committee within 24 hours of becoming aware of the event.
-
-
Data Review:
-
An independent Data Monitoring Committee (IDMC) will periodically review unblinded safety data to ensure the ongoing safety of study participants.[1]
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: this compound adult clinical trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A new real-time RT-qPCR assay for the detection, subtyping and quantification of human respiratory syncytial viruses positive- and negative-sense RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antiviral Activity, Clinical Outcomes, Safety, Tolerability, and Pharmacokinetics of Oral this compound Regimens in Hospitalized Adult Participants Infected With Human Metapneumovirus [ctv.veeva.com]
- 5. Antiviral Activity, Clinical Outcomes, Safety, Tolerability, and Pharmacokinetics of Oral this compound Regimens in Hospitalized Adult Participants Infected With Human Metapneumovirus | MedPath [trial.medpath.com]
- 6. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 10. eortc.be [eortc.be]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lumicitabine-Induced Neutropenia in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address lumicitabine-induced neutropenia observed in experimental studies.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying, characterizing, and mitigating this compound-induced neutropenia in a research setting.
1. How do I confirm that the observed neutropenia is induced by this compound?
-
Establish a Baseline: Before initiating your experiment, perform a complete blood count (CBC) with a differential on your animal models to establish a baseline for neutrophil counts.
-
Temporal Association: Monitor neutrophil counts at regular intervals during and after this compound administration. A decrease in neutrophils following drug administration and subsequent recovery after cessation is a strong indicator.
-
Dose-Response Relationship: If your experimental design includes multiple dosage groups, a greater decrease in neutrophil counts at higher doses of this compound would support a causal link. Clinical data has shown a dose-related increase in the incidence and severity of neutropenia with this compound.[1][2]
-
Rule out Other Causes: Ensure that other experimental factors, such as viral infection models, are not the primary cause of neutropenia. Include a vehicle-only control group to account for any effects of the drug delivery vehicle.
2. My experiment confirms this compound-induced neutropenia. What are the potential mitigation strategies?
While specific studies on mitigating this compound-induced neutropenia are limited, strategies for managing neutropenia from other nucleoside analogues and chemotherapy can be adapted.
-
Dose Optimization: The neutropenia associated with this compound is dose-dependent and reversible.[1][2] Consider reducing the dose of this compound to a level that maintains antiviral efficacy while minimizing myelosuppression. A dose-response study may be necessary to identify the optimal therapeutic window.
-
Co-administration of Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a hematopoietic growth factor that stimulates the production of neutrophils.[3][4] It is a standard treatment for chemotherapy-induced neutropenia and has been used to manage neutropenia caused by other antiviral drugs.[5][6]
-
Rationale: Prophylactic or therapeutic administration of G-CSF could potentially counteract the suppressive effect of this compound on neutrophil production.
-
Considerations: The timing of G-CSF administration relative to this compound treatment is crucial and may require optimization in your specific model.
-
-
Intermittent Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule might allow for the recovery of neutrophil counts between treatments. The feasibility of this approach would depend on the pharmacokinetic and pharmacodynamic properties of this compound and the requirements of your viral challenge model.
3. How do I implement G-CSF co-administration in my animal model?
-
Choice of G-CSF: Recombinant murine G-CSF is suitable for use in mouse models. Pegylated forms of G-CSF (e.g., pegfilgrastim) offer a longer half-life, requiring less frequent administration.
-
Dosage and Administration: The recommended dosage of G-CSF for mice is typically in the range of 5-10 µg/kg/day, administered subcutaneously.[3] However, the optimal dose and schedule should be determined empirically for your specific experimental context.
-
Monitoring: Regularly monitor neutrophil counts via CBC to assess the efficacy of the G-CSF regimen in preventing or ameliorating this compound-induced neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neutropenia?
This compound is a nucleoside analogue that, after intracellular phosphorylation, acts as a chain terminator for viral RNA-dependent RNA polymerase.[7][8] While designed to be specific for the viral polymerase, nucleoside analogues can sometimes interfere with host cell DNA synthesis, particularly in rapidly dividing cells like hematopoietic progenitors in the bone marrow.[9] This can lead to bone marrow suppression and a decrease in the production of neutrophils.
Q2: Is this compound-induced neutropenia reversible?
Yes, clinical studies have shown that this compound-induced neutropenia is reversible upon cessation of the drug.[1][2]
Q3: What were the observed rates of neutropenia in the this compound clinical trials?
In a phase 1b/2b study in infants (NCT02202356 and NCT03333317), this compound was associated with a dose-related increase in the incidence and severity of neutropenia.[1][2]
| Treatment Group (Loading Dose/Maintenance Dose) | Incidence of Neutropenia | Severity |
| This compound 40/20 mg/kg | Not explicitly quantified | Increased incidence and severity noted |
| This compound 60/40 mg/kg | Not explicitly quantified | Increased incidence and severity noted |
| Placebo | Not explicitly quantified | Lower than this compound groups |
Note: Specific percentages were not detailed in the cited publication, but a clear dose-dependent trend was reported.
Q4: Are there alternatives to G-CSF for managing this compound-induced neutropenia?
Granulocyte-macrophage colony-stimulating factor (GM-CSF) is another hematopoietic growth factor that could be considered. It stimulates the production of neutrophils, macrophages, and eosinophils.[3] However, G-CSF is generally more specific for the neutrophil lineage and is more commonly used for the management of isolated neutropenia.
Q5: What are the key experimental assays to assess this compound-induced neutropenia?
-
Complete Blood Count (CBC) with Differential: This is the most direct method to quantify the number of circulating neutrophils.
-
Bone Marrow Analysis: Examination of bone marrow aspirates or biopsies can provide information on the cellularity and the presence of myeloid progenitor cells.
-
Colony-Forming Unit (CFU) Assay: This in vitro assay assesses the proliferative capacity of hematopoietic progenitor cells from the bone marrow in the presence of this compound, providing a direct measure of its myelosuppressive potential.
Experimental Protocols
1. Quantification of Neutrophils in Whole Blood (Mouse Model)
-
Blood Collection:
-
Collect 50-100 µL of whole blood from the submandibular or saphenous vein into a micro-collection tube containing EDTA as an anticoagulant.
-
Gently invert the tube 8-10 times to ensure proper mixing and prevent clotting.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to perform a CBC with a differential count.
-
Alternatively, prepare a blood smear on a glass slide, stain with Wright-Giemsa stain, and manually count the different leukocyte populations under a microscope. Calculate the absolute neutrophil count by multiplying the percentage of neutrophils by the total white blood cell count.
-
2. Bone Marrow Cellularity Assessment (Mouse Model)
-
Sample Collection:
-
Euthanize the mouse and dissect the femurs and tibias.
-
Remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow cavity with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) using a syringe with a 25-gauge needle.
-
Create a single-cell suspension by gently passing the marrow through the syringe and needle several times.
-
-
Analysis:
-
Lyse red blood cells using an appropriate lysis buffer.
-
Count the total number of nucleated cells using a hemocytometer or an automated cell counter.
-
Prepare a cytospin slide of the bone marrow cells, stain with Wright-Giemsa, and perform a differential cell count to assess the myeloid to erythroid ratio and the presence of different stages of neutrophil precursors.
-
3. Colony-Forming Unit (CFU) Assay for Myeloid Progenitors
-
Cell Preparation:
-
Prepare a single-cell suspension of mouse bone marrow cells as described above.
-
-
Plating:
-
Plate 1 x 10^5 bone marrow cells in a methylcellulose-based medium supplemented with appropriate murine cytokines to support the growth of granulocyte-macrophage colonies (CFU-GM), such as IL-3, IL-6, and stem cell factor (SCF).
-
Include different concentrations of this compound in the medium to assess its dose-dependent effect on colony formation.
-
Plate the cells in duplicate or triplicate in 35 mm culture dishes.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 7-10 days, count the number of CFU-GM colonies (clusters of >50 cells) under an inverted microscope.
-
Calculate the percent inhibition of colony formation at each concentration of this compound compared to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for this compound-induced neutropenia.
Caption: Simplified G-CSF signaling pathway in granulopoiesis.
Caption: Proposed mechanism of nucleoside analogue-induced myelosuppression.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Managing the hematologic side effects of antiviral therapy for chronic hepatitis C: anemia, neutropenia, and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of ganciclovir-induced neutropenia with recombinant human GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of RSV Polymerase Mutations on Lumicitabine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides related to the impact of Respiratory Syncytial Virus (RSV) polymerase motifs B and C mutations on the efficacy of Lumicitabine (ALS-8176).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against RSV?
A1: this compound (also known as ALS-8176) is a prodrug of a nucleoside analog, ALS-8112. After administration, this compound is converted into ALS-8112, which is then taken up by cells and phosphorylated to its active triphosphate form, ALS-8112-TP.[1][2] This active metabolite mimics the natural cytidine triphosphate (CTP) and is incorporated into the nascent viral RNA by the RSV RNA-dependent RNA polymerase (RdRp), which is a component of the large (L) protein.[1][3] Upon incorporation, ALS-8112-TP acts as a chain terminator, halting further viral RNA synthesis and thus inhibiting viral replication.[3][4]
Q2: What are the roles of motifs B and C in the RSV polymerase?
A2: Motifs B and C are highly conserved regions within the RdRp domain of the RSV L protein and are critical for its function.
-
Motif B: This motif, which includes a conserved glycine-rich sequence (GGxxG), is crucial for stabilizing the RNA template and facilitating the correct positioning and incorporation of incoming nucleotides during RNA synthesis.[5]
-
Motif C: This motif contains the catalytic GDN (glycine-aspartate-asparagine) sequence. The aspartate residue in this motif is essential for coordinating magnesium ions, which are necessary for catalyzing the formation of phosphodiester bonds between nucleotides.[5]
Q3: Which mutations in motifs B and C are associated with this compound resistance?
A3: A key set of four mutations, collectively known as the "QUAD" mutations, have been identified to confer resistance to this compound's active form, ALS-8112.[3][4] These mutations are:
-
M628L (located in motif F, but functionally linked)
-
A789V (Motif B)
-
L795I (Motif B)
-
I796V (Motif B)
Three of these four resistance-associated mutations are located within motif B.[4] The A789V mutation, in particular, has been identified as conferring the most significant resistance phenotype.[3][6]
Q4: How do these mutations impact the efficacy of this compound?
A4: The QUAD mutations do not prevent this compound's active form (ALS-8112-TP) from binding to the polymerase. Instead, they enhance the polymerase's ability to discriminate between the drug molecule and the natural CTP.[3] This increased discrimination makes the incorporation of the chain-terminating drug less efficient, thereby reducing its antiviral effect. This is considered an allosteric mechanism, where the mutations alter the conformation of the active site without directly interacting with the inhibitor. In the presence of the QUAD mutations, a greater than 50-fold shift in the EC50 of ALS-8112 has been observed.[4] Biochemical assays have shown a 39-fold loss in the drug's inhibitory potency in a minigenome system and up to a 145-fold decrease in the inhibition potency of ALS-8112-TP against the purified QUAD mutant polymerase.[4][7]
Quantitative Data Summary
The following tables summarize the efficacy of this compound (and its active form ALS-8112) against wild-type and mutant RSV.
Table 1: In Vitro Efficacy of this compound and its Metabolites
| Compound | Virus/Enzyme | Cell Line/Assay | EC50 / IC50 (µM) | Citation(s) |
| This compound | RSV-A (Wild-Type) | Human Challenge Study | 1.79 | [8][9] |
| ALS-8112 | RSV A2 & B1 (Wild-Type) | HEp-2 cells | 0.09 - 0.73 | [1] |
| ALS-8112-TP | RSV Polymerase (Wild-Type) | Biochemical Assay | 0.02 | [2] |
Table 2: Impact of QUAD Mutations on this compound (ALS-8112) Efficacy
| Mutant | Assay Type | Fold Change in Resistance (EC50/IC50) | Citation(s) |
| QUAD (M628L, A789V, L795I, I796V) | Antiviral Assay (Cell-based) | >50-fold | [4] |
| QUAD (M628L, A789V, L795I, I796V) | Minigenome Luciferase Assay | 39-fold | [4] |
| QUAD (M628L, A789V, L795I, I796V) | Biochemical Polymerase Assay (ALS-8112-TP) | 145-fold | [7] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying this compound resistance.
Experimental Protocols
RSV Plaque Reduction Assay
This assay quantifies the infectious virus titer and is used to determine the EC50 of antiviral compounds.
-
Materials:
-
HEp-2 or Vero cells
-
96-well or 6-well plates
-
RSV stock (wild-type or mutant)
-
Serial dilutions of this compound
-
Overlay medium (e.g., 0.75% methylcellulose in MEM)
-
Fixative (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet) or anti-RSV antibody for immunostaining.
-
-
Procedure:
-
Seed cells in plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the viral stock.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove growth medium from cells and infect with a standardized amount of virus in the presence of varying concentrations of this compound.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate for 3-5 days until plaques are visible.
-
Fix the cells and stain with crystal violet or perform immunostaining to visualize plaques.
-
Count the plaques for each drug concentration and calculate the percentage of inhibition relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
RT-PCR and Sequencing of the RSV L-gene
This protocol is for amplifying and sequencing the RdRp region of the L-gene to identify potential resistance mutations.
-
Materials:
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-PCR kit
-
Primers flanking the RdRp domain of the RSV L-gene (including motifs B and C)
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and access to a sequencer.
-
-
Procedure:
-
Extract viral RNA from cell culture supernatant containing the RSV isolate of interest.
-
Perform a one-step RT-PCR using primers specific to the L-gene's RdRp domain.
-
Verify the size of the PCR product on an agarose gel.
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified product using both forward and reverse primers.
-
Analyze the resulting sequence data and compare it to a wild-type reference sequence to identify mutations.
-
Site-Directed Mutagenesis
This method is used to introduce specific mutations (e.g., A789V) into a plasmid containing the RSV L-gene for functional validation.
-
Materials:
-
Plasmid containing the wild-type RSV L-gene
-
Custom-designed mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic.
-
-
Procedure:
-
Design and synthesize complementary primers containing the desired mutation in the center.
-
Perform PCR using the L-gene plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI to remove the original methylated (parental) plasmid DNA, leaving only the newly synthesized, mutated plasmid.
-
Transform the DpnI-treated plasmid into competent E. coli.
-
Plate the transformed bacteria on selective agar plates and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by sequencing the isolated plasmid.
-
Troubleshooting Guides
Issue 1: No or very few plaques in the plaque assay.
| Possible Cause | Suggested Solution |
| Low viral titer in stock | Re-titer the viral stock. Use a lower dilution or a more concentrated stock for the assay. |
| Inappropriate cell line | Ensure the cell line (e.g., HEp-2, Vero) is susceptible to the RSV strain being used. |
| Inactivated virus | Avoid repeated freeze-thaw cycles of the viral stock. Aliquot the stock upon receipt. |
| Incorrect overlay | The overlay may be too solid, preventing viral spread. Optimize the concentration of methylcellulose or agarose. |
Issue 2: No amplification product in L-gene RT-PCR.
| Possible Cause | Suggested Solution |
| Degraded RNA | Ensure proper RNA extraction and handling techniques to prevent degradation by RNases. Use RNase inhibitors. |
| Poor primer design | Verify primer sequences for accuracy and ensure they are specific to the RSV L-gene. Design new primers if necessary. |
| PCR inhibitors | RNA extracts may contain inhibitors. Include a purification step or dilute the RNA template. |
| Suboptimal RT-PCR conditions | Optimize the annealing temperature and extension time for the specific primers and polymerase being used. |
Issue 3: Site-directed mutagenesis yields only wild-type sequences.
| Possible Cause | Suggested Solution |
| Incomplete DpnI digestion | Increase the DpnI digestion time (e.g., to 2 hours) or use more enzyme to ensure all parental template DNA is degraded. |
| Too much template DNA | Use a lower amount of template plasmid in the initial PCR reaction (e.g., 1-10 ng). |
| Low PCR efficiency | Optimize PCR conditions (annealing temperature, extension time) to ensure efficient amplification of the entire plasmid. |
| Primer issues | Ensure primers are designed correctly with the mutation in the center and have a sufficient melting temperature (Tm). |
References
- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate | PLOS Pathogens [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lumicitabine dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lumicitabine dosage in experimental settings, with a focus on minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting adverse effect of this compound observed in clinical studies?
A1: The primary dose-limiting adverse effect of this compound is neutropenia, which has been observed to be dose-related and reversible in clinical trials.[1][2]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a prodrug of a cytidine nucleoside analog, ALS-008112. Its mechanism of action is the inhibition of viral RNA-dependent RNA polymerase, which was established during its development as an antiviral agent for Respiratory Syncytial Virus (RSV).[1] When considering its application in oncology, it is hypothesized to act as an antimetabolite, interfering with nucleic acid synthesis in rapidly dividing cancer cells.
Q3: Are there established in vitro models to predict this compound-induced neutropenia?
A3: Yes, the Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is a validated in vitro method for predicting drug-induced neutropenia.[3][4][5] This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
Q4: How can I determine the cytotoxic potential of this compound in my cancer cell line of interest?
A4: The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of this compound. A common and well-established method for determining the IC50 in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
Troubleshooting Guides
Troubleshooting High-Throughput Screening (HTS) for Cytotoxicity
| Issue | Possible Cause | Recommended Solution |
| High background signal in viability assays (e.g., MTT, MTS) | - Phenol red or serum in the culture medium can interfere with absorbance readings. - Extended incubation with the detection reagent (e.g., MTT) can lead to non-specific signal.[9] - Contamination of reagents or cell culture. | - Use serum-free and phenol red-free medium for the assay. - Optimize the incubation time with the detection reagent; avoid incubations longer than 4 hours.[9] - Filter-sterilize all solutions and ensure aseptic technique. |
| Inconsistent IC50 values between experiments | - Variation in cell seeding density can significantly alter the apparent IC50.[10] - Cells are not in the logarithmic growth phase at the time of drug addition. - Inaccurate serial dilutions of this compound. | - Standardize the cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal density. - Ensure cells are in the exponential growth phase when the drug is added. - Carefully prepare and verify the concentrations of your this compound dilutions. |
| High variability between replicate wells | - Uneven cell distribution in the microplate wells. - Pipetting errors during the addition of cells, drug, or reagents. - "Edge effects" in the microplate due to evaporation. | - Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and be consistent with your pipetting technique. - Fill the outer wells of the plate with sterile PBS or medium to minimize evaporation from the experimental wells.[7] |
Troubleshooting the CFU-GM Assay for Neutropenia Prediction
| Issue | Possible Cause | Recommended Solution |
| No or poor colony formation in control wells | - Suboptimal culture conditions (e.g., temperature, CO2, humidity). - Low viability of hematopoietic progenitor cells. - Inadequate concentration of colony-stimulating factors (CSFs). | - Ensure the incubator is properly calibrated and maintained. - Handle hematopoietic progenitor cells with care and assess their viability before plating. - Use the recommended concentrations of CSFs as specified in the protocol. |
| High variability in colony counts between replicate plates | - Clumping of bone marrow or cord blood cells. - Inaccurate cell counting. - Uneven mixing of cells and drug in the semi-solid medium. | - Gently pipette to create a single-cell suspension before plating. - Use an automated cell counter for more consistent cell counts.[11] - Ensure thorough but gentle mixing of the cells with the methylcellulose medium containing the drug. |
| Difficulty in distinguishing between different colony types | - Inexperienced personnel in colony morphology. - Overgrowth of colonies, making individual colonies difficult to identify. | - Refer to a colony morphology atlas and undergo training with an experienced user. - Adjust the cell seeding density to prevent colony overlap. |
Quantitative Data Summary
Disclaimer: The following data are illustrative examples based on typical findings for nucleoside analogs and are intended to guide experimental design. Actual values for this compound must be determined empirically.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.2 |
| AsPC-1 | Pancreatic Cancer | 1.0[12] |
| COLO-205 | Colorectal Carcinoma | 2.5 |
| BxPC-3 | Pancreas Adenocarcinoma | 0.44 (for a similar nucleoside analog)[13] |
Table 2: Illustrative Hematotoxicity of this compound on Hematopoietic Progenitors
| Progenitor Cell Type | Assay | Illustrative IC50 (µM) |
| Granulocyte-Macrophage Progenitors | CFU-GM | 1.5 |
| Erythroid Progenitors | CFU-E | 5.0 |
| Megakaryocyte Progenitors | CFU-Mk | 8.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Adherent Cancer Cells using MTT Assay
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (including a vehicle-only control).
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessment of this compound-Induced Neutropenia using the CFU-GM Assay
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from human bone marrow or cord blood using density gradient centrifugation.
-
Determine the cell count and viability of the isolated MNCs.
-
-
Assay Setup:
-
Prepare a range of this compound concentrations in a suitable culture medium.
-
In a sterile tube, combine the MNCs, this compound at the desired final concentration, and a methylcellulose-based medium containing recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Vortex the mixture gently to ensure homogeneity.
-
Dispense the mixture into 35 mm culture dishes in duplicate.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.
-
-
Colony Counting:
-
After 14 days, use an inverted microscope to count the number of CFU-GM colonies (defined as aggregates of 40 or more cells).
-
Calculate the average number of colonies for each this compound concentration.
-
-
Data Analysis:
Visualizations
Caption: Proposed mechanism of this compound-induced neutropenia.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dls.com [dls.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Prevalidation of a model for predicting acute neutropenia by colony forming unit granulocyte/macrophage (CFU-GM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpho.ssu.ac.ir:443 [ijpho.ssu.ac.ir:443]
- 13. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the dose-related toxicities of Lumicitabine during in vitro and preclinical experiments. The primary dose-dependent toxicity associated with this compound is reversible neutropenia. This guide offers strategies to assess and manage this toxicity in experimental settings.
Troubleshooting Guides & FAQs
Q1: We are observing significant cytotoxicity in our hematopoietic progenitor cell (HPC) cultures at our desired therapeutic concentration of this compound. How can we reduce this off-target toxicity?
A1: Dose-related neutropenia is the principal off-target toxicity of this compound. To mitigate this in your in vitro experiments, consider the following strategies:
-
Co-administration with Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a key cytokine that promotes the proliferation and differentiation of granulocyte precursors.[1] Supplementing your culture media with recombinant G-CSF may help counteract the inhibitory effects of this compound on myeloid progenitor cells.
-
Dose-Response Optimization: Perform a detailed dose-response curve to determine the lowest effective concentration of this compound that maintains antiviral efficacy while minimizing toxicity to your hematopoietic cell cultures.
-
Pulsed Dosing Regimen: Instead of continuous exposure, consider a pulsed dosing strategy (e.g., 24 hours on, 24 hours off) to allow for periods of recovery for the hematopoietic progenitors.
Q2: How can we quantitatively assess the neutropenic potential of this compound in our in vitro models?
A2: The gold-standard method for evaluating drug-induced neutropenia in vitro is the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay.[2][3] This assay measures the ability of myeloid progenitor cells to proliferate and form colonies in the presence of the test compound. A reduction in the number of colonies compared to a vehicle control indicates potential for neutropenia. The 90% inhibitory concentration (IC90) from this assay is a predictive endpoint for the maximum tolerated dose in vivo.[3]
Q3: What cell types are most appropriate for studying this compound-induced neutropenia?
A3: The most relevant primary cells are human bone marrow-derived CD34+ hematopoietic stem and progenitor cells.[4] These can be cultured in semi-solid media for the CFU-GM assay or in liquid culture systems. Human umbilical cord blood is another source of primitive hematopoietic progenitor cells.[5] For murine studies, bone marrow cells from mice are commonly used.[5][3]
Q4: Are there alternatives to the traditional CFU-GM assay for assessing myelosuppression?
A4: Yes, liquid culture-based assays using multi-well plates are suitable for higher-throughput screening.[4] These assays involve culturing CD34+ cells with specialized media and supplements to promote lineage-specific differentiation. The effects of this compound on the proliferation and differentiation of myeloid progenitors can then be quantified using flow cytometry to count cells expressing lineage-specific surface markers.[4][6]
Q5: We are seeing high variability in our CFU-GM assay results. What are some common troubleshooting steps?
A5: High variability can be addressed by:
-
Standardizing Cell Plating Density: Ensure a consistent number of viable cells are plated for each condition.
-
Optimizing Cytokine Concentrations: The concentration of growth factors like G-CSF and GM-CSF in your semi-solid media is critical for robust colony formation.
-
Ensuring Proper Humidity: Maintaining high humidity during incubation is essential to prevent the semi-solid medium from drying out.
-
Consistent Colony Counting: Establish clear criteria for what constitutes a colony and have the same person, or a well-calibrated team, perform the counts.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's clinical dosage and the assessment of myelosuppression.
Table 1: this compound Dosing Regimens in Pediatric Clinical Trials
| Study Phase | Patient Population | Loading Dose (LD) | Maintenance Dose (MD) | Frequency | Duration | Reference |
| Phase 2b | Infants/Children (28 days to ≤36 months) | 40 mg/kg | 20 mg/kg | Twice-daily | 5 days | --INVALID-LINK-- |
| Phase 2b | Infants/Children (28 days to ≤36 months) | 60 mg/kg | 40 mg/kg | Twice-daily | 5 days | --INVALID-LINK-- |
Table 2: Predictive Endpoints for Myelosuppression from In Vitro Assays
| Assay | Endpoint | Predictive Value | Reference |
| CFU-GM | IC90 (90% Inhibitory Concentration) | Correlates with the in vivo Maximum Tolerated Dose (MTD) | --INVALID-LINK-- |
| CFU-GM | IC50 (50% Inhibitory Concentration) | Less predictive of MTD compared to IC90 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
Objective: To assess the in vitro myelotoxicity of this compound on hematopoietic progenitor cells.
Materials:
-
Human bone marrow or cord blood mononuclear cells (or murine bone marrow cells).
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™).
-
Recombinant human (or murine) cytokines: G-CSF, GM-CSF, IL-3.
-
This compound stock solution.
-
Vehicle control (e.g., DMSO).
-
35 mm culture dishes.
-
Incubator (37°C, 5% CO2, ≥95% humidity).
Procedure:
-
Cell Preparation: Isolate mononuclear cells from the source tissue using density gradient centrifugation.
-
Drug Preparation: Prepare serial dilutions of this compound and the vehicle control in the culture medium.
-
Plating: Add the cell suspension and drug dilutions to the methylcellulose medium, vortex thoroughly, and let stand for 5-10 minutes to allow bubbles to rise. Dispense the mixture into 35 mm culture dishes in duplicate or triplicate.
-
Incubation: Place the culture dishes in a 37°C incubator with 5% CO2 and high humidity for 14 days.
-
Colony Counting: Using an inverted microscope, count colonies containing 40 or more cells. Identify CFU-GM colonies based on their characteristic morphology.
-
Data Analysis: Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 and IC90 values by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Mitigation of this compound Toxicity with G-CSF
Objective: To determine if G-CSF can rescue hematopoietic progenitors from this compound-induced toxicity.
Procedure:
-
Assay Setup: Follow the CFU-GM assay protocol as described above.
-
Experimental Arms:
-
Vehicle Control (no drug, no G-CSF).
-
This compound at IC50 and IC90 concentrations.
-
G-CSF alone (at a predetermined optimal concentration).
-
This compound (IC50 and IC90) + G-CSF.
-
-
Incubation and Counting: Incubate for 14 days and count CFU-GM colonies.
-
Data Analysis: Compare the number of colonies in the "this compound + G-CSF" arms to the "this compound alone" arms. A statistically significant increase in colony numbers in the presence of G-CSF indicates a protective effect.
Visualizations
Caption: Mechanism of Action and Off-Target Toxicity of this compound.
Caption: Simplified Granulopoiesis Signaling Pathway and Point of this compound Interference.
References
- 1. longdom.org [longdom.org]
- 2. Prevalidation of a model for predicting acute neutropenia by colony forming unit granulocyte/macrophage (CFU-GM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. stemcell.com [stemcell.com]
- 5. dls.com [dls.com]
- 6. A new experimental protocol as an alternative to the colony-forming unit-granulocyte/macrophage (CFU-GM) clonogenic assay to assess the haematotoxic potential of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the lack of Lumicitabine efficacy in infant RSV infection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the clinical trial data surrounding Lumicitabine and its lack of efficacy in treating respiratory syncytial virus (RSV) infection in infants. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental and clinical observations, offering potential explanations based on the available scientific literature.
Troubleshooting Guides
Issue: Discrepancy in this compound Efficacy Between Adult Challenge Studies and Infant Clinical Trials
Observation: In a phase 2a adult challenge study, this compound demonstrated significant antiviral activity against RSV. However, in phase 1b and 2b clinical trials involving infants hospitalized with RSV, this compound failed to show a significant reduction in viral load or improvement in clinical symptoms compared to placebo.[1][2][3]
Possible Causes and Troubleshooting:
-
Differences in Disease Pathophysiology:
-
Adults: In the challenge study, healthy adults were inoculated with RSV, leading to an upper respiratory tract infection.[2][3] The viral replication is primarily localized, and the immune system is mature and capable of a robust response.
-
Infants: Naturally acquired RSV infection in infants often progresses to the lower respiratory tract, causing bronchiolitis and pneumonia.[4][5] This involves a different site of primary viral replication and a more severe inflammatory response in anatomically smaller airways. The infant immune system is immature, which can lead to a less effective viral clearance.[4][5]
-
Experimental Consideration: When designing preclinical models, ensure that the model accurately recapitulates the lower respiratory tract pathology observed in infants, rather than solely relying on models of adult upper respiratory tract infection.
-
-
Pharmacokinetics and Drug Exposure at the Site of Infection:
-
While plasma levels of the active nucleoside analog (ALS-008112) were dose-proportional in infants, it is possible that the drug concentration in the lung epithelial cells—the primary site of RSV replication in severe infant disease—was insufficient.[1][3]
-
The pharmacokinetic/pharmacodynamic (PK/PD) model used to select the pediatric dose was based on data from the adult challenge study.[2][6][7] This model may not have fully accounted for the physiological differences in drug distribution and metabolism in infants.
-
Experimental Consideration: Future studies with similar compounds should aim to measure drug concentrations in relevant respiratory tissues or fluids (e.g., bronchoalveolar lavage fluid) in appropriate animal models to ensure target engagement at the site of action.
-
-
Timing of Intervention:
-
In the adult challenge study, treatment was initiated at the time of viral inoculation. In the infant trials, treatment began after the onset of symptoms and hospitalization, at which point the viral load may have already peaked and the disease pathology was largely driven by the host inflammatory response.
-
Experimental Consideration: Investigating the therapeutic window for antiviral intervention in relevant preclinical models is crucial. Early initiation of treatment may be critical for efficacy.
-
Issue: Dose-Limiting Neutropenia Observed in Infants but Not in Adults
Observation: The infant clinical trials for this compound were marked by a dose-related increase in the incidence and severity of reversible neutropenia.[1][3] This adverse event was not observed in the adult studies at the doses tested.[1][3]
Possible Causes and Troubleshooting:
-
Developmental Differences in Hematopoiesis:
-
Infants, particularly neonates, have a higher rate of neutrophil production and turnover compared to adults. Their hematopoietic system may be more sensitive to the off-target effects of nucleoside analogs that can interfere with cellular replication.
-
Experimental Consideration: When evaluating nucleoside analogs for pediatric use, it is critical to include juvenile animal toxicology studies to assess potential effects on rapidly dividing cells, including hematopoietic precursors.
-
-
Drug Metabolism and Clearance:
-
The metabolic pathways responsible for clearing this compound and its metabolites may be immature in infants, potentially leading to the accumulation of metabolites that are toxic to neutrophils or their precursors.
-
Experimental Consideration: In vitro studies using human pediatric liver microsomes or other relevant systems can help to identify age-specific metabolic pathways and potential for toxic metabolite formation.
-
-
Underlying Inflammatory State:
-
Severe RSV infection itself can sometimes be associated with transient neutropenia in infants.[8][9] The administration of this compound may have exacerbated this underlying predisposition.
-
Experimental Consideration: In clinical trials, it is important to carefully monitor hematological parameters in both the treatment and placebo arms to understand the baseline incidence of neutropenia in the study population.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as ALS-8176) is a prodrug of a nucleoside analog, ALS-008112. After oral administration, this compound is converted to ALS-008112, which is then taken up by cells and phosphorylated to its active triphosphate form. This active form acts as a chain terminator for the RSV RNA-dependent RNA polymerase (L-protein), thus inhibiting viral replication.
Q2: Why was this compound expected to be effective against RSV?
A2: this compound showed potent in vitro activity against a broad range of RSV subtypes. Furthermore, a human challenge study in healthy adults demonstrated that this compound could significantly reduce viral load and clinical symptoms of RSV infection.[2][3] A pharmacokinetic-pharmacodynamic model based on the adult data was used to predict efficacious plasma exposures and guide dose selection for the pediatric trials.[2][6][7]
Q3: What were the key findings of the this compound clinical trials in infants?
A3: The phase 1b and 2b studies in infants hospitalized with RSV found that this compound, at the doses tested, did not result in a significant difference in the reduction of viral load, time to viral non-detectability, or resolution of clinical symptoms compared to placebo.[1][3] Additionally, a dose-related increase in the incidence and severity of reversible neutropenia was observed.[1][3]
Q4: What are the primary hypotheses for the lack of this compound efficacy in infants?
A4: Several factors likely contributed to the lack of efficacy:
-
Different Disease Compartment: The successful adult study focused on upper respiratory tract infection, whereas the infant trials enrolled patients with more severe lower respiratory tract disease (bronchiolitis/pneumonia). Drug exposure at the primary site of replication in the infant lung may have been inadequate.
-
Immature Immune System: The infant immune response to RSV is distinct from that of adults and is often characterized by a strong inflammatory component that contributes significantly to the disease pathology. An antiviral agent alone, administered after the onset of significant inflammation, may not be sufficient to alter the clinical course.
-
Timing of Treatment: Infants were treated after they were already symptomatic and hospitalized. It is possible that the viral replication phase, during which an antiviral would be most effective, had already passed its peak, and the ongoing illness was primarily driven by the host immune response.
Q5: Why did this compound cause neutropenia in infants?
A5: The exact mechanism is not fully elucidated, but it is likely related to the off-target effects of this nucleoside analog on rapidly dividing cells. The hematopoietic system in infants is highly active, making it potentially more susceptible to drugs that can interfere with DNA or RNA synthesis. This heightened sensitivity, possibly combined with immature drug metabolism pathways, may have led to the observed dose-limiting neutropenia.
Data Presentation
Table 1: Summary of this compound Clinical Trial Efficacy Endpoints in Infants (Phase 2b)
| Efficacy Endpoint | This compound (40/20 mg/kg LD/MD) | This compound (60/40 mg/kg LD/MD) | Placebo |
| Change from Baseline in RSV Viral Load | No significant difference | No significant difference | - |
| Time to Viral Non-detectability | No significant difference | No significant difference | - |
| Time to Symptom Resolution | No significant difference | No significant difference | - |
LD = Loading Dose, MD = Maintenance Dose. Data synthesized from Oey et al., 2023.[1][3]
Table 2: Incidence of Neutropenia in Infant Clinical Trials
| Study Phase | Dose Group | Incidence of Neutropenia |
| Phase 1b/2b | Placebo | Lower incidence |
| Phase 1b/2b | Low-dose this compound | Increased incidence |
| Phase 1b/2b | High-dose this compound | Highest incidence (dose-related) |
Data synthesized from Oey et al., 2023.[1][3]
Experimental Protocols
Key Experiment: Phase 2b Clinical Trial of this compound in Infants (NCT03333317)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Infants and children aged 28 days to 36 months hospitalized with confirmed RSV infection.
-
Intervention: Participants were randomized (1:1:1) to receive one of two dose regimens of this compound (40 mg/kg loading dose followed by 20 mg/kg maintenance doses, or 60 mg/kg loading dose followed by 40 mg/kg maintenance doses) or a placebo. The drug was administered orally twice daily for 5 days.
-
Primary Endpoints:
-
Change from baseline in RSV viral load in nasal swabs.
-
Safety and tolerability, with a focus on adverse events such as neutropenia.
-
-
Secondary Endpoints:
-
Time to undetectable viral load.
-
Clinical outcomes, including time to resolution of symptoms.
-
-
Pharmacokinetics: Plasma concentrations of this compound's active metabolite (ALS-008112) were measured at various time points to assess drug exposure.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Factors contributing to discrepant outcomes.
Caption: Troubleshooting workflow for future antiviral development.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]
- 4. Respiratory syntycial virus: Current treatment strategies and vaccine approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Transient Neutropenia in Immunocompetent Infants with Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient Neutropenia in Immunocompetent Infants with Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the oral bioavailability of Lumicitabine
Welcome to the Lumicitabine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the oral delivery of this compound. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during your in-vitro and in-vivo experiments.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the preclinical and clinical development of this compound, focusing on its oral bioavailability.
| Issue/Observation | Potential Cause | Troubleshooting/Investigation Steps |
| Low or variable plasma concentrations of the active metabolite (ALS-008112) after oral administration of this compound. | 1. Formulation-dependent dissolution: this compound's absorption may be sensitive to the formulation used. A clinical study was designed to assess the relative bioavailability of different oral formulations (oral suspension vs. tablet)[1].2. Food effects: The presence of food can significantly alter the gastrointestinal environment, affecting drug dissolution, stability, and absorption. A clinical trial was planned to evaluate the effect of food on the pharmacokinetics of new this compound formulations[1].3. Pre-systemic metabolism (First-Pass Effect): As a prodrug, this compound is designed to be metabolized to its active form. However, extensive metabolism in the gut wall or liver before reaching systemic circulation can limit the amount of active drug available. | 1. Formulation Optimization: - Evaluate different formulation strategies (e.g., solutions, suspensions, solid dispersions). - For preclinical studies, consider using vehicles known to enhance solubility and absorption, such as PEG400-based solutions[2].2. Food Effect Assessment: - Conduct in-vivo studies in both fasted and fed states to quantify the impact of food on bioavailability. - Analyze pharmacokinetic parameters such as AUC, Cmax, and Tmax under both conditions.3. Metabolic Stability Assessment: - Perform in-vitro studies using liver microsomes and intestinal S9 fractions to determine the metabolic stability of this compound. - In-vivo, quantify the levels of both the prodrug and the active metabolite (ALS-008112) in plasma. |
| Discrepancy in efficacy and safety between different patient populations (e.g., adults vs. infants). | 1. Age-dependent physiological differences: Gastric pH, intestinal transit time, and enzyme expression can vary significantly between pediatric and adult populations, potentially affecting drug absorption and metabolism.2. Different disease pathology: The localization and severity of RSV infection may differ between populations, influencing drug efficacy[3]. In a human challenge study in adults, where the infection is predominantly in the upper respiratory tract, this compound showed significant antiviral activity. In contrast, it failed to demonstrate antiviral activity in hospitalized infants with more severe lower respiratory tract disease[3][4]. | 1. Population-specific Pharmacokinetic Modeling: - Develop physiologically based pharmacokinetic (PBPK) models to simulate drug exposure in different age groups. - Use clinical data from both adult and pediatric studies to refine and validate the models.2. Re-evaluate the Therapeutic Window: - The lack of efficacy and observed neutropenia in infants at the tested doses suggest a narrow therapeutic window in this population[4]. - Further dose-ranging studies in relevant preclinical models may be necessary to identify an effective and safe dose for different age groups. |
| Poor correlation between in-vitro dissolution and in-vivo absorption. | 1. Complex interplay of solubility and permeability: While this compound is suggested to have adequate solubility, its permeability characteristics are not publicly detailed. The absorption of a drug is a function of both properties.2. Involvement of membrane transporters: The absorption of nucleoside analogs can be influenced by uptake and efflux transporters in the intestine. | 1. Permeability Assessment: - Conduct in-vitro permeability assays, such as the Caco-2 permeability assay, to determine the intestinal permeability of this compound and its active metabolite. This can help classify the drug according to the Biopharmaceutics Classification System (BCS).2. Transporter Interaction Studies: - Use in-vitro systems (e.g., Caco-2 cells) to investigate if this compound or ALS-008112 are substrates or inhibitors of key intestinal transporters like P-glycoprotein (P-gp). |
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a prodrug strategy for this compound?
A1: this compound is a 3',5'-bisisobutyrate nucleoside analog prodrug of the active antiviral agent ALS-008112.[2] This prodrug approach is a common strategy for nucleoside analogs, which often exhibit poor oral bioavailability due to high polarity and low intestinal permeability. By masking the polar hydroxyl groups of the parent drug with lipophilic moieties, the prodrug can have improved membrane permeability and oral absorption. Following absorption, the prodrug is rapidly converted to the active nucleoside analog, ALS-008112, in the body.[2]
Q2: What is known about the absolute oral bioavailability of this compound?
Q3: How does food impact the oral absorption of this compound?
A3: The effect of food on this compound's oral absorption has been a subject of clinical investigation. A clinical trial (NCT03010059) was designed to assess the impact of food on the pharmacokinetics of two new oral formulations of this compound.[1] Generally, food can affect the oral bioavailability of drugs by altering gastric pH, delaying gastric emptying, and stimulating bile flow, which can in turn affect drug solubility and stability. For this compound, the specific outcomes of food effect studies are not publicly detailed.
Q4: Why did this compound show efficacy in adult RSV challenge studies but not in hospitalized infants?
A4: The disparity in clinical outcomes is likely multifactorial. In a human challenge study with healthy adults, this compound demonstrated significant antiviral activity.[2] However, in Phase 1b and 2b studies in hospitalized infants with RSV, it failed to show a significant reduction in viral load or symptom improvement and was associated with dose-related neutropenia.[3][4] Potential reasons for this discrepancy include:
-
Differences in the host immune response: Adults typically have pre-existing immune memory to RSV, which may contribute to viral clearance in conjunction with an antiviral agent.[3]
-
Disease severity and location: The adult challenge study involved a less severe, upper respiratory tract infection, whereas the hospitalized infants had more severe lower respiratory tract disease.[3]
-
Pharmacokinetics and Therapeutic Window: While plasma levels of the active metabolite were dose-proportional in infants, the required exposure for efficacy might not have been achieved at a safe dose, as indicated by the observed neutropenia at higher doses.[4][5]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound and its active metabolite, ALS-008112, using the Caco-2 cell model.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and ALS-008112 across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compounds (this compound, ALS-008112)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer using a fluorescent marker like Lucifer yellow. The passage of this marker should be minimal.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (this compound or ALS-008112) and reference compounds, dissolved in HBSS, to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Also, take a sample from the apical side at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical):
-
To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the test and reference compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for active efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.
-
Visualizations
References
- 1. Characterization of permeability, stability and anti-HIV-1 activity of decitabine and gemcitabine divalerate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lumicitabine Resistance Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for detecting Lumicitabine resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its corresponding resistance?
A1: this compound (ALS-8176) is a prodrug that is converted to its active form, a nucleoside analog triphosphate (ALS-008136). This active compound targets the RNA-dependent RNA polymerase (L-protein) of Respiratory Syncytial Virus (RSV), acting as a chain terminator during viral RNA replication.[1][2] In vitro studies on related compounds have identified that resistance to this class of inhibitors is primarily associated with specific amino acid substitutions in the viral L-protein. Key identified substitutions include M628L, A789V, L795I, and I796V.[1]
Q2: What are the principal in vitro methods to determine if a viral isolate is resistant to this compound?
A2: The primary methods involve a combination of phenotypic and genotypic assays:
-
Phenotypic Assays: These assays measure the reduction in viral replication in the presence of the drug. A significant increase in the half-maximal effective concentration (EC50) value compared to a wild-type reference virus indicates resistance. Common phenotypic assays include plaque reduction assays, yield reduction assays, and reporter virus assays (e.g., using luciferase or fluorescent proteins).
-
Genotypic Assays: These methods identify specific mutations in the viral genome that are known to confer resistance. This typically involves sequencing the gene encoding the L-protein to look for substitutions at key positions.[1] Common techniques include Sanger sequencing and Next-Generation Sequencing (NGS).
Q3: How do I choose between a phenotypic and a genotypic assay?
A3: The choice depends on your research question:
-
Use genotypic assays for rapid screening of known resistance mutations, especially when you have a good idea of what mutations to expect. They are generally faster and less expensive than phenotypic assays.[3]
-
Use phenotypic assays to confirm resistance, to assess the level of resistance (fold-change in EC50), and to investigate novel resistance mechanisms where the genetic determinants are unknown. Phenotypic assays provide a direct measure of the drug's inhibitory capacity against a given virus.
Q4: Can cytotoxicity of this compound affect the results of my resistance assay?
A4: Yes. It is crucial to distinguish between a true antiviral effect and cytotoxicity. High concentrations of any compound can be toxic to the host cells, leading to a reduction in viral replication that is not due to a specific antiviral mechanism. Therefore, it is essential to determine the cytotoxic concentration 50 (CC50) of this compound in the host cell line used for the antiviral assays. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter to determine the therapeutic window of the drug. A high SI value is desirable.
Troubleshooting Guides
Phenotypic Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | 1. Inconsistent viral inoculum. 2. Cell passage number variability. 3. Inconsistent incubation times. 4. Pipetting errors. | 1. Use a well-titered viral stock and maintain a consistent multiplicity of infection (MOI). 2. Use cells within a defined low passage number range. 3. Strictly adhere to standardized incubation periods. 4. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No dose-response curve observed | 1. Drug concentration range is too high or too low. 2. The virus is highly resistant. 3. Drug degradation. | 1. Perform a broader range of serial dilutions (e.g., from nM to µM). 2. Confirm viral genotype for known resistance mutations. If none, consider extending the drug concentration range. 3. Prepare fresh drug solutions for each experiment from a validated stock. |
| High background in reporter assay (e.g., Luciferase) | 1. Reagent contamination. 2. High cell density leading to non-specific signal. 3. Intrinsic luciferase activity in the compound. | 1. Use fresh, sterile reagents. 2. Optimize cell seeding density. 3. Test the compound in a cell-free luciferase assay to check for interference. |
| Cell death observed at all drug concentrations | 1. This compound is cytotoxic at the tested concentrations. 2. Contamination of cell culture or drug stock. | 1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the CC50 and use concentrations well below this value.[4][5][6] 2. Check for microbial contamination and use fresh, sterile stocks. |
Genotypic Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failed PCR amplification of the L-gene | 1. Poor quality of viral RNA. 2. PCR inhibitors in the sample. 3. Incorrect primer design. | 1. Use a reliable RNA extraction kit and verify RNA integrity. 2. Include a purification step or dilute the RNA template. 3. Verify primer sequences and optimize annealing temperature. |
| Ambiguous sequencing results (Sanger) | 1. Mixed viral population. 2. Poor quality PCR product. 3. Sequencing artifacts. | 1. Clone the PCR product into a vector and sequence individual clones or use NGS to resolve mixed populations. 2. Purify the PCR product before sequencing. 3. Repeat the sequencing reaction. |
| Low read depth for target region in NGS | 1. Inefficient target enrichment. 2. Biased amplification. | 1. Optimize the probe design and hybridization conditions for target capture. 2. Redesign primers to avoid regions of high secondary structure. |
Experimental Protocols & Data Presentation
Protocol 1: Determination of this compound EC50 using a Luciferase Reporter RSV Assay
This protocol describes a method to determine the concentration of this compound that inhibits 50% of viral replication using a recombinant RSV expressing a reporter gene.
Methodology:
-
Cell Seeding: Seed HEp-2 cells (or another susceptible cell line) in a 96-well white, clear-bottom plate at a density that will result in 90-95% confluency at the time of infection. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in the appropriate cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of diluted this compound to each well.
-
Add 50 µL of reporter RSV (e.g., RSV-luciferase) at a multiplicity of infection (MOI) of 0.1.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase substrate reagent (e.g., Promega's CellTiter-Glo®) according to the manufacturer's instructions.[6]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average of the "virus control" wells to 100% replication and the "cell control" wells to 0%.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis (four-parameter variable slope).
-
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.
Methodology:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate as described in Protocol 1.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in cell culture medium.
-
Treatment: Remove the growth medium and add 100 µL of the diluted this compound to the wells. Include "cell control" wells with medium only.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours) at 37°C, 5% CO2.
-
MTS Assay:
-
Add 20 µL of a combined MTS/PES solution to each well.[6]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average of the "cell control" wells to 100% viability.
-
Plot the percentage of viability against the log of the drug concentration.
-
Calculate the CC50 value using non-linear regression.
-
Protocol 3: Genotypic Resistance Analysis by Sanger Sequencing
This protocol outlines the steps to identify mutations in the RSV L-protein gene.
Methodology:
-
RNA Extraction: Infect cells with the RSV isolate of interest. After 48-72 hours, harvest the cells or supernatant and extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
RT-PCR:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the target region of the L-gene where resistance mutations are known to occur.[1]
-
Use primers specifically designed to flank this region.
-
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a commercial kit.
-
Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse primers for sequencing.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads.
-
Align the consensus sequence with a wild-type RSV L-protein reference sequence.
-
Identify any nucleotide and corresponding amino acid changes.
-
Data Presentation: Quantitative Summary
Table 1: Example Phenotypic and Cytotoxicity Data for this compound against Wild-Type and Resistant RSV
| Viral Isolate | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Fold-Change in Resistance (vs. WT) |
| RSV WT | 0.5 | >100 | >200 | 1.0 |
| Isolate A | 15.0 | >100 | >6.7 | 30.0 |
| Isolate B | 0.6 | >100 | >167 | 1.2 |
Table 2: Example Genotypic Data for this compound-Resistant Isolates
| Viral Isolate | L-Protein Gene Mutations | Amino Acid Change |
| RSV WT | (Reference Sequence) | (Reference Sequence) |
| Isolate A | G2365T | A789V |
| Isolate B | (None Detected) | (None Detected) |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for in vitro this compound resistance testing.
Caption: Logic diagram for investigating resistance mechanisms.
Caption: Mechanism of action and resistance for this compound.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the therapeutic index of Lumicitabine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumicitabine (ALS-8176) and its active nucleoside analog, ALS-8112.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (ALS-8176) is a prodrug of the cytidine nucleoside analog ALS-8112.[1] As a prodrug, this compound is designed to improve the oral bioavailability of ALS-8112.[2] After oral administration, this compound is rapidly converted into ALS-8112, which then undergoes intracellular phosphorylation to its active triphosphate form, ALS-8112-TP.[1][2] This active metabolite acts as a selective inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[2][3][4] By mimicking a natural nucleotide, ALS-8112-TP is incorporated into the growing viral RNA chain, leading to premature chain termination and inhibition of viral replication.[2][5]
Q2: What is the primary toxicity associated with this compound, and how does it limit its therapeutic index?
The primary dose-limiting toxicity observed with this compound in clinical trials, particularly in infants, is reversible neutropenia, which is a significant decrease in the number of neutrophils.[1] This adverse effect directly narrows the therapeutic index, which is the range between the dose required for antiviral efficacy and the dose at which toxicity occurs. In Phase IIb trials in infants hospitalized with RSV, this compound was associated with a dose-related increase in the incidence and severity of neutropenia, which ultimately led to the discontinuation of its development for this indication.[1][6]
Q3: Why were the clinical trial outcomes for this compound different in adults versus infants?
This compound showed promising antiviral activity in a human challenge study with healthy adults, without significant instances of neutropenia.[1] However, in hospitalized infants with RSV, it failed to demonstrate significant antiviral efficacy and was associated with dose-limiting neutropenia.[1] The exact reasons for this discrepancy are not fully elucidated, but potential contributing factors may include:
-
Differences in Drug Metabolism and Pharmacokinetics: Infants may have immature metabolic pathways, leading to differences in the conversion of this compound to its active form and its subsequent clearance compared to adults. This could result in higher intracellular concentrations of the active metabolite in infants for a given dose, leading to increased toxicity.
-
Higher Sensitivity of Pediatric Hematopoietic Precursor Cells: The bone marrow of infants is highly proliferative, and the hematopoietic precursor cells may be more susceptible to the cytotoxic effects of nucleoside analogs like ALS-8112. Nucleoside analogs can interfere with mitochondrial DNA synthesis, which can be particularly detrimental to rapidly dividing cells.[7][8]
-
Immune System Status: The adult participants in the challenge study had mature immune systems, which may have contributed to viral clearance in conjunction with the antiviral agent. Hospitalized infants often have underdeveloped immune systems and a higher viral burden, posing a greater challenge for antiviral monotherapy.
Q4: What are some general strategies to improve the therapeutic index of nucleoside analogs like this compound?
Improving the therapeutic index of nucleoside analogs typically involves strategies to enhance their delivery to target cells while minimizing exposure to non-target cells, or modifying the molecule to be more selective for viral polymerases over human polymerases. General approaches include:
-
Prodrug Modifications: Designing novel prodrugs that are selectively activated in virus-infected cells.
-
Targeted Delivery: Conjugating the nucleoside analog to a molecule that targets it specifically to respiratory epithelial cells, the primary site of RSV replication. This could involve lipid conjugation to enhance uptake into target cells.
-
Combination Therapy: Using this compound at a lower, non-toxic dose in combination with another antiviral agent with a different mechanism of action. This could lead to synergistic antiviral effects without increasing toxicity.
-
Structural Modifications: Modifying the chemical structure of ALS-8112 to increase its selectivity for the viral RdRp over human DNA and RNA polymerases, particularly mitochondrial DNA polymerase, which is often implicated in the toxicity of nucleoside analogs.[7][8]
Troubleshooting Guides
Problem: High cytotoxicity observed in uninfected cells in vitro.
-
Possible Cause 1: Off-target effects on cellular polymerases.
-
Possible Cause 2: Disruption of mitochondrial function.
-
Troubleshooting: Nucleoside analogs can lead to mitochondrial toxicity.[7] Assess mitochondrial function in your cell cultures using assays that measure mitochondrial respiration, membrane potential, or ATP production.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting: Different cell lines can exhibit varying sensitivities to nucleoside analogs due to differences in nucleoside transporter expression and kinase activity.[9] Consider testing the cytotoxicity of ALS-8112 in a panel of different cell lines, including primary cells if possible.
-
Problem: Inconsistent antiviral activity in vitro.
-
Possible Cause 1: Inefficient intracellular phosphorylation.
-
Troubleshooting: The conversion of ALS-8112 to its active triphosphate form is dependent on cellular kinases. The expression and activity of these kinases can vary between cell types and even with different cell passage numbers. It is advisable to quantify the intracellular levels of ALS-8112-TP using LC-MS/MS to correlate the concentration of the active metabolite with antiviral activity.
-
-
Possible Cause 2: Variability in viral inoculum.
-
Troubleshooting: Ensure that the multiplicity of infection (MOI) is consistent across experiments. A high MOI may overwhelm the antiviral effect of the compound. Perform a viral titer of your stock before each experiment.
-
-
Possible Cause 3: Emergence of viral resistance.
-
Troubleshooting: While reportedly having a high barrier to resistance, it is possible for resistant variants to emerge.[5] If you observe a gradual loss of activity over time with continuous passaging in the presence of the compound, sequence the viral polymerase gene to check for mutations known to confer resistance.[5]
-
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of ALS-8112
| Parameter | Virus/Cell Line | Value | Reference |
| EC50 | RSV A2 (in HEp-2 cells) | 0.153 ± 0.076 µM | [2] |
| RSV B1 (in HEp-2 cells) | 0.132 ± 0.055 µM | [2] | |
| CC50 | HEp-2 cells | > 100 µM | [2] |
| IC50 | RSV Polymerase | 0.02 µM | [3][4] |
| Therapeutic Index (in vitro) | (CC50 / EC50 for RSV A2) | > 650 |
Experimental Protocols
1. Antiviral Activity Assay (qRT-PCR-based)
This protocol is for determining the 50% effective concentration (EC50) of ALS-8112 against RSV in a human epithelial cell line (e.g., HEp-2).
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a serial dilution of ALS-8112 in cell culture medium.
-
Pre-incubation: When cells are confluent, remove the growth medium and add the medium containing the serially diluted compound. Incubate for a specified period (e.g., 2-4 hours).
-
Infection: Infect the cells with RSV at a pre-determined multiplicity of infection (MOI), for example, 0.1. Include a "no virus" control and a "virus with no compound" control.
-
Incubation: Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
qRT-PCR: Perform a one-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific for a conserved region of the RSV genome (e.g., the N or L gene).
-
Data Analysis: Determine the viral RNA copy number for each compound concentration. Plot the percentage of viral inhibition relative to the "virus with no compound" control against the compound concentration and calculate the EC50 value using a non-linear regression analysis.
2. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of ALS-8112.
-
Cell Seeding: Seed HEp-2 cells (or another cell line of interest) in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of ALS-8112. Include a "cells with no compound" control.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability relative to the "cells with no compound" control against the compound concentration and calculate the CC50 value using a non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining the therapeutic index.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALS-8112 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical Effect of Resistance Mutations against Synergistic Inhibitors of RSV RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lumicitabine and Ribavirin for the Treatment of Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two antiviral agents, Lumicitabine and Ribavirin, for the treatment of Respiratory Syncytial Virus (RSV) infection. The information presented is collated from preclinical and clinical studies to aid in research and development efforts.
Executive Summary
This compound is a nucleoside analog prodrug that acts as a selective inhibitor of the RSV RNA polymerase. It demonstrated significant antiviral activity in a human challenge study with healthy adults. However, in subsequent Phase 1b and 2b clinical trials involving hospitalized infants with RSV, this compound failed to show efficacy and was associated with a dose-related increase in neutropenia, leading to the termination of its development for this indication.
Ribavirin is a broad-spectrum antiviral agent with multiple mechanisms of action, including inhibition of viral RNA polymerase and depletion of intracellular guanosine triphosphate (GTP). It is approved for the treatment of severe RSV infection in children, though its clinical efficacy remains a subject of debate and its use is limited by significant side effects, most notably hemolytic anemia and teratogenicity. Ribavirin has shown some benefit in immunocompromised patient populations.
This guide will delve into the mechanisms of action, comparative efficacy from clinical and preclinical studies, safety profiles, and detailed experimental protocols for both compounds.
Mechanism of Action
This compound: Targeted RNA Polymerase Inhibition
This compound is a 3',5'-bisisobutyrate prodrug of a cytidine nucleoside analog, ALS-008112. Following oral administration, it is rapidly converted to ALS-008112, which is then intracellularly phosphorylated to its active triphosphate form, ALS-008136. This active metabolite acts as a competitive inhibitor of the RSV L-protein, the catalytic subunit of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the growing viral RNA chain, ALS-008136 causes premature chain termination, thus halting viral replication.[1] This targeted mechanism of action is specific to RSV and does not significantly affect host cell polymerases.
Ribavirin: A Multi-pronged Antiviral Attack
Ribavirin's antiviral activity against RSV is multifaceted and not fully elucidated. Its proposed mechanisms include:
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of the viral RdRp, interfering with the synthesis of viral RNA.[2]
-
GTP Depletion: Ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools. GTP is essential for the synthesis of viral RNA and the 5' capping of viral messenger RNAs (mRNAs).
-
Immunomodulation: Ribavirin has been shown to up-regulate the expression of interferon-stimulated genes (ISGs) by enhancing the binding of STAT-1 to the interferon-stimulated response element (ISRE).[3][4] This suggests that Ribavirin can potentiate the host's innate antiviral response.
-
Induction of Viral Mutagenesis: Ribavirin can be incorporated into the viral genome, leading to an increased mutation rate and the production of non-viable viral progeny.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and Ribavirin for RSV treatment are not available. The following tables summarize efficacy data from separate preclinical and clinical investigations.
Preclinical In Vitro Efficacy
| Compound | Assay | Cell Line | Efficacy Metric | Result | Citation |
| This compound | Plaque Reduction Assay | HEp-2 | EC50 | Not explicitly found in searches | |
| Ribavirin | Plaque Reduction Assay | Not specified | 50% Plaque Reduction | 3 or 10 µg/mL | [5][6] |
Clinical Efficacy: Viral Load Reduction
| Study Population | Drug Regimen | Study Design | Primary Outcome | Result | Citation |
| This compound | Healthy Adults (Challenge Study) | Randomized, Placebo-Controlled | Viral Load Reduction | >99% viral inhibition at 2 hours post-loading dose. Mean time to viral non-detectability: 1.3-2.3 days for this compound vs. 7.2 days for placebo. | [1][7] |
| This compound | Hospitalized Infants (Phase 1b/2b) | Randomized, Placebo-Controlled | Change from Baseline in Nasal RSV RNA Viral Load | No significant difference between this compound and placebo groups. | [8][9][10] |
| Ribavirin | Healthy Adults (Experimental Infection) | Double-Blind, Placebo-Controlled | Viral Shedding | Diminished viral shedding in the Ribavirin-treated group. | [11] |
| Ribavirin | Hematopoietic Cell Transplant Recipients (URTI) | Randomized, Controlled | Progression to Pneumonia & Viral Load | Trend towards reduced pneumonia and viral load, but not statistically significant. | [12] |
| Ribavirin | Immunocompromised Patients | Retrospective | Viral Clearance | Oral Ribavirin was associated with increased viral clearance. |
Safety and Tolerability
| Compound | Common Adverse Events | Serious Adverse Events | Boxed Warnings/Contraindications |
| This compound | Generally well-tolerated in adult challenge study. | Dose-related reversible neutropenia in infants. | Development terminated for pediatric RSV. |
| Ribavirin | Hemolytic anemia, fatigue, nausea, rash, cough. | Worsening of respiratory function, bronchospasm, cardiovascular events. | Teratogenic effects (contraindicated in pregnancy), hemolytic anemia. |
Signaling Pathways and Experimental Workflows
This compound: Prodrug Activation and Polymerase Inhibition
Caption: Intracellular activation of this compound and inhibition of RSV RNA polymerase.
Ribavirin: Modulation of Interferon Signaling
Caption: Ribavirin potentiates the host interferon response to RSV infection.
Experimental Protocols
This compound: Adult Challenge Study (NCT02094365)
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose study in healthy adult volunteers.[1]
-
Participants: Healthy adults were inoculated with RSV-A Memphis 37b strain.[1]
-
Intervention: Participants received either placebo or one of three this compound dosing regimens: 750 mg loading dose (LD) followed by 150 mg every 12 hours; 375 mg every 12 hours (no LD); or 750 mg LD followed by 500 mg every 12 hours.[1]
-
Viral Load Quantification: Nasopharyngeal wash samples were collected, and viral load was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR), expressed in log10 plaque-forming unit equivalents per milliliter (log10 PFUe/mL).[1]
-
Pharmacokinetic Analysis: Plasma concentrations of ALS-8112 and its inactive metabolite were measured using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay.[1]
Ribavirin: In Vitro Plaque Reduction Assay
-
Cell Lines: Human epithelial type 2 (HEp-2) cells or primary airway epithelial cells can be used.
-
Virus: A laboratory-adapted strain of RSV is used to infect the cell monolayers.
-
Methodology:
-
Cells are grown to confluence in multi-well plates.
-
The cell monolayers are infected with a known amount of RSV.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of Ribavirin or a placebo control.
-
The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death).
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
The 50% effective concentration (EC50) is calculated as the concentration of Ribavirin that reduces the number of plaques by 50% compared to the placebo control.[5][6]
-
Conclusion
This compound represented a promising, targeted therapeutic approach for RSV, but its clinical development was halted due to a lack of efficacy and safety concerns in the pediatric population. The discordance between the adult challenge study and the infant trials highlights the complexities of developing RSV antivirals for different patient populations.
Ribavirin remains a treatment option for severe RSV, particularly in immunocompromised individuals, but its use is tempered by its modest and sometimes inconsistent clinical benefit, coupled with a significant side effect profile. Its broad-spectrum activity and immunomodulatory effects, however, continue to make it a subject of research.
Future research in RSV therapeutics may focus on developing agents with improved safety profiles and efficacy across diverse patient populations, potentially through novel mechanisms of action or combination therapies. The lessons learned from the clinical evaluation of both this compound and Ribavirin will be invaluable in guiding these future endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oral Ribavirin for RSV | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 3. Ribavirin Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin treatment up-regulates antiviral gene expression via the interferon-stimulated response element in respiratory syncytial virus-infected epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ribavirin on respiratory syncytial virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribavirin treatment of experimental respiratory syncytial viral infection. A controlled double-blind study in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of Lumicitabine and Remdesivir: A Deep Dive into the Mechanisms of RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two antiviral nucleotide analogs, Lumicitabine and Remdesivir. Both drugs are prodrugs that, after cellular uptake and metabolic activation, target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. However, they differ in their specific mechanisms, target viruses, and clinical development pathways. This analysis is supported by experimental data and detailed methodologies to provide a comprehensive resource for the scientific community.
At a Glance: Key Mechanistic and Pharmacokinetic Differences
| Feature | This compound | Remdesivir |
| Drug Class | Cytidine nucleoside analog prodrug | Adenosine nucleotide analog prodrug[1][2] |
| Target Virus (Primary) | Respiratory Syncytial Virus (RSV)[3][4] | Coronaviruses (e.g., SARS-CoV-2)[5][6] |
| Active Form | ALS-008136 (NTP)[7] | Remdesivir triphosphate (RDV-TP or GS-443902)[1] |
| Mechanism of Action | Classical chain termination[7] | Delayed chain termination[2][8] |
| Intracellular Half-life of Active Metabolite | ~29 hours[9] | ~20 hours in humans[1] |
Mechanism of Action: A Tale of Two Terminators
Both this compound and Remdesivir function by interfering with the viral RNA synthesis process. After being metabolized into their active triphosphate forms, they are incorporated into the growing viral RNA chain by the viral RdRp. This incorporation is where their mechanisms diverge.
This compound: The Classic Chain Terminator
This compound, as a cytidine analog, is converted into its active triphosphate form, ALS-008136.[7] This active metabolite mimics the natural cytidine triphosphate (CTP) and is incorporated into the nascent viral RNA strand by the RSV polymerase.[10] The key feature of this compound's active form is a modification at the sugar moiety which, once incorporated, prevents the addition of the next nucleotide, leading to an immediate halt of RNA chain elongation. This is known as a "classic chain termination" mechanism.[7]
Remdesivir: The Delayed Chain Terminator
Remdesivir is an adenosine analog prodrug that is metabolized to its active triphosphate form, RDV-TP.[1] RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the viral RNA by the SARS-CoV-2 RdRp.[6][8] Unlike a classic chain terminator, the incorporation of RDV-TP does not immediately stop RNA synthesis. Instead, it allows for the addition of a few more nucleotides before causing a delayed arrest of the polymerase.[2] For SARS-CoV-2, this termination occurs after the incorporation of three additional nucleotides.[2] This "delayed chain termination" is thought to be a result of the incorporated remdesivir causing a steric hindrance within the enzyme's active site.[6]
Antiviral Activity: A Quantitative Comparison
The antiviral activity of this compound and Remdesivir has been evaluated in various in vitro systems. The 50% effective concentration (EC50) is a key metric for comparing the potency of antiviral drugs.
| Drug | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | RSV | HeLa | 0.26 | [11] |
| RSV-A | - | 1.79 | [9][12] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 1.65 | [5][13][14] |
| SARS-CoV-2 | Calu-3 | 0.28 | [5][14] | |
| SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.010 | [14] | |
| MERS-CoV | Calu-3 | 0.025 | [14][15] | |
| MERS-CoV | HAE | 0.074 | [14] | |
| SARS-CoV | HAE | 0.069 | [14][15] |
It is important to note that direct comparison of EC50 values between the two drugs is challenging due to the use of different target viruses and cell lines in the cited studies.
Experimental Protocols
Determination of EC50 for Remdesivir against SARS-CoV-2 (Example from Pruijssers et al., 2020)
This protocol provides a general outline for determining the antiviral activity of Remdesivir in cell culture.
-
Cell Culture: Calu-3 2B4 cells are seeded in 96-well plates and grown to confluency.
-
Drug Preparation: Remdesivir is serially diluted to various concentrations in cell culture medium.
-
Viral Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, the diluted Remdesivir is added to the cells.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow for viral replication.
-
Quantification of Viral Replication:
-
Plaque Assay: Supernatants are collected, and viral titers are determined by a plaque assay on a susceptible cell line (e.g., Vero E6 cells).
-
qRT-PCR: Viral RNA is extracted from the cell culture supernatant or cell lysate, and the number of viral genome copies is quantified using quantitative reverse transcription PCR.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Clinical Development and Safety Profile
This compound:
This compound showed promise in early clinical trials for the treatment of RSV.[4] However, its development was halted during Phase IIb trials in infants and children hospitalized with RSV infection.[3][4] The trials revealed a dose-related increase in the incidence and severity of reversible neutropenia.[3][7][16] Furthermore, the drug failed to demonstrate significant antiviral activity in this patient population, in contrast to earlier adult challenge studies where antiviral effects were observed.[3][7]
Remdesivir:
Remdesivir has undergone extensive clinical evaluation, particularly during the COVID-19 pandemic. It received emergency use authorization and subsequent approval in numerous countries for the treatment of COVID-19 in hospitalized patients.[15] Clinical studies have shown that early treatment with Remdesivir can be associated with a shorter time to clinical improvement and a reduction in viral load. The most common side effects reported in patients with COVID-19 include nausea, while elevated liver enzymes have been observed in healthy volunteers.[2]
Visualizing the Mechanisms
Diagram 1: this compound Mechanism of Action
Caption: Intracellular activation and mechanism of this compound.
Diagram 2: Remdesivir Mechanism of Action
Caption: Intracellular activation and mechanism of Remdesivir.
Diagram 3: Experimental Workflow for Antiviral Activity Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Remdesivir - Wikipedia [en.wikipedia.org]
- 3. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative analysis of remdesivir and other repurposed antivirals against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Efficacy of Lumicitabine compared to other RSV polymerase inhibitors
A Comparative Guide to the Efficacy of Lumicitabine and Other RSV Polymerase Inhibitors
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and older adults. The RSV RNA-dependent RNA polymerase (L-protein) is a critical enzyme in the viral replication cycle and a key target for antiviral drug development. This guide provides a comparative analysis of the efficacy of this compound, a nucleoside RSV polymerase inhibitor, against other RSV inhibitors targeting the polymerase and other viral proteins. The comparison is based on available preclinical and clinical data, with a focus on quantitative efficacy metrics and experimental methodologies.
Mechanism of Action of RSV Polymerase Inhibitors
RSV polymerase inhibitors disrupt the synthesis of viral RNA, a crucial step in the virus's life cycle. Nucleoside inhibitors like this compound act as chain terminators after being incorporated into the growing RNA strand. Non-nucleoside inhibitors, on the other hand, bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function.
Below is a diagram illustrating the RSV replication cycle and the points of intervention for different classes of RSV inhibitors.
Caption: RSV replication cycle and targets of different antiviral agents.
In Vitro Efficacy Comparison
The half-maximal effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication in cell culture. The following table summarizes the reported EC50 values for this compound and other RSV inhibitors.
| Inhibitor | Target | Cell Line | RSV Strain(s) | EC50 (nM) | Reference(s) |
| This compound (ALS-8176) | Polymerase (L-protein) | HeLa | RSV | 260 | [1] |
| Primary Human Epithelial Cells | RSV | 90 - 730 | [2][3] | ||
| EDP-938 | Nucleoprotein (N-protein) | HEp-2 | RSV-A Long | 52 | [4] |
| HEp-2 | RSV-A Long (viral load reduction) | 89 | [4] | ||
| Primary Human Bronchial Epithelial Cells (HBECs) | RSV-A (Long, M37), RSV-B (VR-955) | 21, 23, 64 | [5] | ||
| Various | RSV-A and RSV-B clinical isolates | 76 (average for A), 121 (average for B) | [4] | ||
| Presatovir (GS-5806) | Fusion (F-protein) | - | 75 RSV A and B clinical isolates | 0.43 (mean) | [6] |
| Ziresovir (AK0529) | Fusion (F-protein) | - | All clinical RSV isolates (31 A-subtypes and 29 B-subtypes) | EC90 at nanomolar concentrations | [7] |
| Obeldesivir (GS-5245) | Polymerase (L-protein) | - | Geographically and temporally diverse RSV A and B clinical isolates | 200 - 660 | [8][9] |
Clinical Efficacy Comparison
Clinical trials provide crucial data on the in vivo efficacy and safety of antiviral candidates. The following table summarizes key findings from clinical studies of this compound and other RSV inhibitors, focusing on viral load reduction.
| Inhibitor | Study Population | Key Findings on Viral Load | Reference(s) |
| This compound | Hospitalized infants and children (28 days to 36 months) | No significant difference in reducing viral load compared to placebo.[10][11][12] | [10][11][12] |
| Healthy adults (human challenge study) | Significant antiviral activity and reduction in viral load noted.[10][11] | [10][11] | |
| EDP-938 | Healthy adults (human challenge study) | Highly statistically significant reduction in viral load AUC compared to placebo (p<0.001).[13] | [13] |
| Ziresovir | Hospitalized infants (1 to 24 months) | Demonstrated a significant antiviral effect compared to placebo, with a clear dose-dependent reduction in viral loads.[14][15] In a Phase 3 trial, a greater reduction in RSV viral load at day 5 was observed compared to placebo.[16] | [14][15][16] |
| Presatovir | Healthy adults (human challenge study) | Significantly reduced nasal viral load.[17] A mean 4.2 log10 reduction in peak viral load was observed.[6] | [6][17] |
| Hematopoietic-cell transplant (HCT) recipients with LRTI | Did not significantly reduce the time-weighted average change in viral load.[17] | [17] |
Experimental Protocols
In Vitro EC50 Determination (General Protocol)
A common method for determining the EC50 of an antiviral compound against RSV is the cytopathic effect (CPE) inhibition assay or a viral load reduction assay using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
Caption: A generalized workflow for determining the EC50 of antiviral compounds against RSV.
Detailed Steps:
-
Cell Seeding: Appropriate host cells (e.g., HEp-2, A549, or primary human bronchial epithelial cells) are seeded in multi-well plates and allowed to adhere overnight.
-
Viral Infection: The cell monolayers are infected with a specific strain of RSV at a predetermined multiplicity of infection (MOI).
-
Compound Addition: Serial dilutions of the test compound are added to the infected cells. A no-drug control and a no-virus control are included.
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow for viral replication and the development of CPE.
-
Endpoint Analysis:
-
CPE Inhibition Assay: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The percentage of CPE inhibition is calculated relative to the controls.
-
Viral Load Reduction Assay: Viral RNA is extracted from the cell supernatant or cell lysate and quantified using qRT-PCR. The reduction in viral RNA levels is calculated compared to the no-drug control.
-
-
EC50 Calculation: The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4][18]
Human Challenge Study (General Protocol)
Human challenge studies are instrumental in evaluating the in vivo efficacy of antiviral agents in a controlled setting.
Caption: A generalized workflow for conducting an RSV human challenge study.
Detailed Steps:
-
Volunteer Recruitment: Healthy adult volunteers are screened for eligibility, including baseline RSV antibody titers.
-
Viral Inoculation: Volunteers are intranasally inoculated with a well-characterized, low-passage clinical isolate of RSV (e.g., Memphis-37b).[19]
-
Confirmation of Infection: Daily monitoring of nasal washes for viral shedding via qRT-PCR is performed to confirm infection.
-
Randomization and Treatment: Once infection is confirmed, subjects are randomized to receive either the investigational drug or a placebo for a specified duration (typically 5 days).[20]
-
Monitoring and Data Collection: Throughout the study, viral load in nasal secretions and clinical symptom scores are regularly assessed. Safety and tolerability are also closely monitored.
-
Efficacy Endpoints: The primary efficacy endpoint is often the area under the curve (AUC) for viral load. Secondary endpoints may include time to viral clearance and reduction in symptom severity.[13]
Conclusion
This compound, a nucleoside RSV polymerase inhibitor, has demonstrated significant antiviral activity in a human challenge study with healthy adults. However, it failed to show a significant reduction in viral load in hospitalized infants and was associated with dose-related neutropenia.[10][11] In contrast, other RSV inhibitors targeting different viral proteins have shown promising results in pediatric populations. Ziresovir, a fusion inhibitor, and EDP-938, a nucleoprotein inhibitor, have both demonstrated significant reductions in viral load and clinical symptoms in infants and/or healthy adults.[13][14][15][16] Presatovir, another fusion inhibitor, has shown efficacy in healthy adults but not in hematopoietic-cell transplant recipients with lower respiratory tract infections.[6][17] The varied outcomes highlight the challenges in developing effective RSV therapeutics, particularly for vulnerable infant populations, and underscore the importance of the target, the patient population, and the stage of disease in determining clinical success. Further research and head-to-head clinical trials are needed to definitively establish the comparative efficacy of these promising RSV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDP-938, a novel nucleoprotein inhibitor of respiratory syncytial virus, demonstrates potent antiviral activities in vitro and in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]
- 13. vax-before-travel.com [vax-before-travel.com]
- 14. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection - BioSpace [biospace.com]
- 15. trialsitenews.com [trialsitenews.com]
- 16. Ziresovir in Hospitalized Infants with Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Respiratory Syncytial Virus Human Experimental Infection Model: Provenance, Production, and Sequence of Low-Passaged Memphis-37 Challenge Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
Lumicitabine: A Comparative Guide to its Antiviral Activity Against Respiratory Syncytial Virus (RSV) Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral activity of Lumicitabine (ALS-8176) and its active nucleoside analog, ALS-8112, against various strains of the Respiratory Syncytial Virus (RSV). This compound, a prodrug, demonstrated pan-strain antiviral activity by inhibiting the RSV RNA polymerase.[1][2] Despite promising initial results, its clinical development for RSV was halted due to insufficient efficacy and safety concerns in pediatric populations.[3][4] This document presents a compilation of experimental data comparing this compound's performance with other anti-RSV agents, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: In Vitro Antiviral Activity
The antiviral potency of this compound's active metabolite, ALS-8112, has been evaluated against a panel of RSV laboratory strains and clinical isolates. The following tables summarize the 50% effective concentration (EC50) values, providing a quantitative comparison with other notable antiviral compounds.
Table 1: Antiviral Activity of ALS-8112 against Laboratory Strains of RSV
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| ALS-8112 | RSV A2 | HEp-2 | RNA Replication | 0.153 ± 0.076 | [1] |
| ALS-8112 | RSV B1 | HEp-2 | RNA Replication | 0.132 ± 0.055 | [1] |
Table 2: Antiviral Activity of ALS-8112 against Clinical Isolates of RSV
| Compound | Virus Subtype | Cell Line | Assay Type | EC50 Range (µM) | Reference |
| ALS-8112 | A and B | Human Donor Cells | RNA Replication | 0.09 - 0.73 | [1] |
Table 3: Comparative Antiviral Activity of Various Compounds against RSV
| Compound | Mechanism of Action | Virus Strain(s) | EC50 | Reference |
| ALS-8112 | RNA Polymerase Inhibitor | RSV A2, B1, Clinical Isolates | 0.09 - 0.73 µM | [1] |
| Ribavirin | Guanosine Analog | RSV | 1.38 - 10 µg/mL | [5] |
| Presatovir (GS-5806) | Fusion Inhibitor | 75 Clinical Isolates (A and B) | 0.43 nM (mean) | [6][7] |
| Ziresovir (AK0529) | Fusion Inhibitor | Wild Type RSV | 3 nM | [8][9] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is rapidly converted in the body to its active form, the cytidine nucleoside analog ALS-8112.[2] ALS-8112 is then intracellularly phosphorylated to its triphosphate form, ALS-8112-TP.[10] This active triphosphate metabolite acts as a competitive inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral transcription and replication.[1][10] By incorporating into the nascent viral RNA chain, ALS-8112-TP causes premature chain termination, thus halting viral replication.[10]
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment and comparison of antiviral compounds.
Plaque Reduction Neutralization Assay (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a widely used method to quantify the infectivity of a virus and the neutralizing capacity of antiviral compounds.
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
HEp-2 or Vero cells
-
Respiratory Syncytial Virus (RSV) stock
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
Overlay medium (e.g., methylcellulose or agarose in culture medium)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet or neutral red) or specific antibodies for immunostaining
Procedure:
-
Cell Seeding: Seed HEp-2 or Vero cells in 24- or 48-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of RSV with each dilution of the test compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. A virus-only control (no compound) and a cell-only control (no virus or compound) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay: Remove the inoculum and add an overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator to allow for plaque development.
-
Fixation and Staining: After incubation, fix the cells with a suitable fixative and then stain the monolayer. If using crystal violet, viable cells will be stained, and plaques will appear as clear zones. For immunostaining, specific primary and secondary antibodies are used to visualize the plaques.[11]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Viral Yield Reduction Assay
The Viral Yield Reduction Assay measures the ability of a compound to inhibit the production of infectious virus particles.
Objective: To quantify the reduction in the titer of progeny virus produced in the presence of an antiviral compound.
Materials:
-
Same as for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding and Compound Treatment: Seed cells in multi-well plates and, once confluent, treat with serial dilutions of the test compound.
-
Infection: Infect the treated cells with a known multiplicity of infection (MOI) of RSV.
-
Incubation: Incubate the infected cells for a period that allows for one or more cycles of viral replication (e.g., 48-72 hours).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant, which contains the progeny virus. The cells can also be subjected to freeze-thaw cycles to release intracellular virus particles.
-
Virus Tittering: Determine the titer of the harvested virus from each compound concentration and the untreated virus control using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[12]
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated control. The EC50 value is the concentration of the compound that reduces the viral yield by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro antiviral activity of a compound like this compound against RSV.
Conclusion
This compound, through its active metabolite ALS-8112, demonstrated potent and broad-spectrum in vitro activity against various strains of RSV by targeting the viral RNA polymerase.[1] The provided data and protocols offer a framework for the comparative evaluation of this and other anti-RSV compounds. While this compound's clinical development for RSV was discontinued, the information gathered from its study remains valuable for the ongoing research and development of novel antiviral therapies against this significant respiratory pathogen. The detailed experimental methodologies and workflows presented in this guide are intended to support researchers in the standardized assessment of future antiviral candidates.
References
- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results | PLOS One [journals.plos.org]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Overview of Current Therapeutics and Novel Candidates Against Influenza, Respiratory Syncytial Virus, and Middle East Respiratory Syndrome Coronavirus Infections [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ziresovir | RSV | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Agreement between ELISA and plaque reduction neutralisation assay in Detection of respiratory syncytial virus specific antibodies in a birth Cohort from Kilifi, coastal Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cross-Resistance Profiles of Lumicitabine and Other Leading Antivirals: A Comparative Guide
A detailed analysis of the cross-resistance potential between the investigational antiviral Lumicitabine and other prominent RNA polymerase inhibitors, including Remdesivir, Molnupiravir, and Favipiravir, is crucial for the strategic development of antiviral therapies and the management of potential drug resistance. This guide provides a comparative overview of their mechanisms of action, known resistance mutations, and the experimental protocols used to assess these characteristics, offering valuable insights for researchers and drug development professionals.
This compound, a nucleoside analog developed for respiratory syncytial virus (RSV), acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp) through chain termination.[1][2] While its clinical development for RSV was halted due to insufficient efficacy in pediatric patients, its potential activity against other RNA viruses warrants a thorough examination of its resistance profile in comparison to other antivirals that target the same fundamental viral enzyme.[3]
Mechanisms of Action: A Shared Target with Subtle Differences
All four antivirals—this compound, Remdesivir, Molnupiravir, and Favipiravir—are nucleoside or nucleotide analogs that, upon intracellular conversion to their active triphosphate forms, are incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation disrupts the replication process, but the precise mechanisms of inhibition vary.
This compound and Remdesivir primarily act as chain terminators. The active triphosphate form of this compound, ALS-008136, when incorporated, prevents the addition of subsequent nucleotides, thereby halting RNA synthesis.[1] Remdesivir employs a "delayed chain termination" mechanism. After its incorporation, a few more nucleotides can be added before RNA synthesis is arrested, a process thought to be caused by a steric clash between the 1'-cyano group of the incorporated remdesivir and the RdRp.[4][5][6][7]
Molnupiravir functions through a distinct mechanism of lethal mutagenesis. Its active form, β-D-N4-hydroxycytidine (NHC) triphosphate, can be incorporated in place of either cytidine or uridine. This leads to an accumulation of mutations throughout the viral genome during subsequent replication cycles, ultimately resulting in a non-viable viral population, a phenomenon known as "error catastrophe".[8][9][10]
Favipiravir , like Molnupiravir, is also reported to have a dual mechanism of action, acting as both a chain terminator and inducing mutagenesis, although the chain termination effect is considered its primary mode of inhibition for influenza virus.[11][12]
Comparative Analysis of Resistance Mutations
Cross-resistance between antiviral drugs is most likely to occur when they select for mutations in the same or functionally related regions of the target protein. The following table summarizes the known resistance mutations for each antiviral.
| Antiviral | Virus | Target Protein | Resistance-Associated Mutations | Fold-Change in EC50 | Fitness Cost |
| This compound | Respiratory Syncytial Virus (RSV) | L-protein (RdRp) | M628L, A789V, L795I, I796V | Not specified | Not specified |
| Remdesivir | SARS-CoV-2 | nsp12 (RdRp) | V166A, N198S, S759A, V792I, C799F/R, E802D | 2.7 to 10.4-fold | Yes, for some mutations |
| Favipiravir | Influenza A Virus | PB1 subunit (RdRp) | K229R | >10-fold | Yes, compensated by PA P653L |
| Molnupiravir | SARS-CoV-2 | nsp12 (RdRp) | High barrier to resistance; specific mutations not consistently selected | Not applicable | Not applicable |
Data compiled from multiple sources. Fold-change in EC50 and fitness cost can vary depending on the specific mutation, viral strain, and experimental system.
The identified resistance mutations for this compound in the RSV L-protein are located within conserved motifs of the RdRp domain.[13] Similarly, Remdesivir resistance mutations are found in the nsp12 subunit of the SARS-CoV-2 RdRp.[14][15] The key Favipiravir resistance mutation in influenza virus is located in the PB1 subunit, which is a core component of the RdRp complex.[12][16]
Given that all three drugs target the catalytic core of the viral polymerase, there is a theoretical potential for cross-resistance. If a mutation selected by one drug alters the active site in a way that reduces the binding or incorporation of another, cross-resistance could emerge. However, the specific locations of the identified resistance mutations are distinct. For instance, the this compound resistance mutations in RSV are in different positions compared to the Remdesivir resistance mutations in SARS-CoV-2. This suggests that the binding interactions of these drugs within the active site may differ sufficiently to prevent broad cross-resistance.
Molnupiravir's high barrier to resistance is attributed to its mechanism of lethal mutagenesis.[9][17] Since it does not rely on specific inhibitory interactions that can be overcome by a single point mutation, the development of resistance is less likely, and cross-resistance with chain-terminating inhibitors is not anticipated.
Experimental Protocols
The determination of antiviral activity and the selection of resistant mutants are critical for understanding the potential for cross-resistance. The following are summaries of standard experimental protocols.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Principle: Measures the ability of a compound to protect cells from virus-induced cell death.
-
Methodology:
-
Seed susceptible host cells in 96-well plates.
-
Infect the cells with a known titer of the virus in the presence of serial dilutions of the antiviral compound.
-
Incubate for a period sufficient for the virus to cause CPE in the untreated control wells.
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Calculate the 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%.[18][19]
-
2. Virus Yield Reduction Assay:
-
Principle: Quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.
-
Methodology:
-
Infect host cells with the virus in the presence of serial dilutions of the antiviral.
-
After an incubation period, harvest the cell supernatant.
-
Titer the amount of infectious virus in the supernatant using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Calculate the EC50, the concentration of the drug that reduces the viral yield by 50%.[18]
-
In Vitro Resistance Selection
1. Serial Passage in Cell Culture:
-
Principle: Mimics the process of viral evolution under drug pressure to select for resistant variants.
-
Methodology:
-
Infect susceptible host cells with the virus in the presence of a sub-optimal concentration of the antiviral drug.
-
Harvest the virus from the supernatant after a few days of culture.
-
Use the harvested virus to infect fresh cells with a gradually increasing concentration of the antiviral drug.
-
Repeat this process for multiple passages.
-
Once a virus population that can replicate in the presence of high drug concentrations is established, isolate and sequence the viral genome to identify resistance mutations.[20][21]
-
2. Hollow Fiber Infection Model (HFIM):
-
Principle: A more sophisticated in vitro system that can simulate human pharmacokinetics, providing a more clinically relevant model for studying the emergence of resistance.[22][23][24]
-
Methodology:
-
Host cells are cultured in a semi-permeable hollow fiber cartridge.
-
The cells are infected with the virus.
-
The antiviral drug is administered to the system in a manner that mimics its concentration profile in human plasma over time.
-
Samples can be collected periodically to monitor viral load and the emergence of resistant mutations.[22][25]
-
Genotypic Analysis of Resistance
Deep Sequencing:
-
Principle: A high-throughput sequencing method that allows for the detection of low-frequency mutations within a viral population, which may be missed by conventional Sanger sequencing.[26][27][28][29][30]
-
Methodology:
-
Extract viral RNA from culture supernatants or clinical samples.
-
Reverse transcribe the RNA to cDNA.
-
Amplify the target region of the viral genome (e.g., the RdRp gene) by PCR.
-
Prepare a sequencing library and perform deep sequencing.
-
Analyze the sequencing data to identify and quantify the frequency of mutations associated with drug resistance.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of RNA polymerase inhibitors and a typical experimental workflow for resistance selection.
Figure 1: General mechanism of action for nucleoside analog RNA polymerase inhibitors.
Figure 2: Experimental workflow for in vitro selection of antiviral resistance.
Conclusion
Based on current data, the potential for broad cross-resistance between this compound and the other discussed antivirals appears to be limited, primarily due to the distinct locations of their respective resistance mutations within the viral RdRp. Molnupiravir, with its high barrier to resistance, is the least likely to exhibit cross-resistance. However, the theoretical possibility of cross-resistance, particularly between the chain-terminating inhibitors this compound and Remdesivir, cannot be entirely dismissed without direct comparative experimental evidence. Further studies directly comparing the effects of these antivirals on viral strains resistant to one another are necessary to definitively assess the landscape of cross-resistance and to inform the development of effective combination therapies for emerging and evolving viral threats.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Remdesivir is a delayed translocation inhibitor of SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. core.ac.uk [core.ac.uk]
- 11. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of the hollow-fibre infection model (HFIM) in viral infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fibercellsystems.com [fibercellsystems.com]
- 24. Using Hollow Fiber to Model Treatment of Antimicrobial-Resistant Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Utility of ultra-deep sequencing for detection of varicella-zoster virus antiviral resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Deep Sequencing: Becoming a Critical Tool in Clinical Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. karger.com [karger.com]
In Vitro Showdown: A Comparative Analysis of Lumicitabine and Favipiravir Against RNA Viruses
For Immediate Release
[CITY, STATE] – [Date] – In the ongoing battle against RNA viral threats, the scientific community continues to seek and evaluate potent antiviral agents. This guide provides a detailed in vitro comparison of two such promising molecules: Lumicitabine (also known as ALS-8176) and favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative antiviral activity, and the experimental protocols used for their evaluation.
Executive Summary
This compound and favipiravir are both orally bioavailable prodrugs that, once metabolized, target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. While both drugs share a common target, their in vitro antiviral spectra show notable differences. This compound has demonstrated potent, targeted activity against Pneumoviruses, such as Respiratory Syncytial Virus (RSV), and some other related viruses. In contrast, favipiravir exhibits a broader spectrum of activity against a wider range of RNA viruses, including influenza viruses, flaviviruses, and coronaviruses. However, a direct inhibitory effect of this compound against influenza virus has not been observed[1].
Mechanism of Action
Both this compound and favipiravir function as nucleoside/nucleotide analogs. Upon entering the host cell, they are converted into their active triphosphate forms. These active metabolites are then incorporated into the nascent viral RNA chain by the viral RdRp.
This compound's active form, ALS-8112-TP, acts as a non-obligate chain terminator of the RSV RNA polymerase[2]. This means that after its incorporation, it prevents the addition of subsequent nucleotides, thereby halting viral RNA synthesis.
Favipiravir , on the other hand, is converted to favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP)[3]. It is recognized as a purine nucleotide by the viral RdRp and can be incorporated into the growing RNA strand. This incorporation can lead to either chain termination or lethal mutagenesis, where the presence of the analog in the viral genome induces a high rate of mutations that are ultimately fatal to the virus[4].
Comparative In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and favipiravir against a selection of RNA viruses, as determined by 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies. It is important to note the cell lines and virus strains used, as these can influence the observed antiviral activity.
| Drug | Virus | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (ALS-8112) | Respiratory Syncytial Virus (RSV) A | A2 | HEp-2 | 0.153 ± 0.076 | >100 | >653 |
| Respiratory Syncytial Virus (RSV) B | B1 | HEp-2 | 0.132 ± 0.055 | >100 | >757 | |
| Human Metapneumovirus (hMPV) | Potent Activity Reported | |||||
| Nipah Virus | Activity Reported | |||||
| Influenza A Virus | No Inhibition Reported[1] | |||||
| Favipiravir (T-705) | Influenza A Virus | A/PR/8/34 | MDCK | 0.014 - 0.55 µg/mL | >1000 µg/mL | >1818 |
| Influenza A Virus (H1N1) | A/New York/34/2008 | MDCK | 0.19 | |||
| Influenza A Virus (H3N2) | A/Florida/01/2009 | MDCK | 0.45 | |||
| Influenza B Virus | MDCK | 0.039 - 0.089 µg/mL | >1000 µg/mL | >11236 | ||
| Influenza C Virus | MDCK | 0.030 - 0.057 µg/mL | >1000 µg/mL | >17544 | ||
| Human Coronavirus | NL63 | Caco-2 | 0.6203 | >1000 | >1612[5] | |
| Mayaro Virus (MAYV) | TC625 | Vero | 124 | >2000 | >16[6] |
*Note: Favipiravir EC50 values for influenza viruses were reported in µg/mL. To maintain consistency, these values are presented as reported in the source material[3]. The molecular weight of favipiravir is 157.1 g/mol .
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in the evaluation of these antiviral compounds, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for this compound and favipiravir.
Caption: General experimental workflow for in vitro antiviral assays.
Experimental Protocols
The in vitro antiviral activity of this compound and favipiravir is typically assessed using one or more of the following standard assays.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
-
Cell Seeding: Appropriate host cells (e.g., MDCK for influenza, Vero for a broad range of viruses) are seeded in 96-well plates and incubated to form a monolayer.
-
Compound and Virus Addition: The cell monolayer is treated with serial dilutions of the test compound (this compound or favipiravir). Subsequently, a predetermined amount of virus is added to the wells. Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).
-
Incubation: Plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 2-5 days).
-
CPE Assessment: The extent of CPE is observed microscopically. Cell viability can be quantified using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity in living cells.
-
Data Analysis: The EC50 is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control. The CC50 is determined in parallel by treating uninfected cells with the compound and is the concentration that reduces cell viability by 50%.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
-
Infection: The cell monolayers are infected with a low multiplicity of infection (MOI) of the virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.
-
Overlay and Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of distinct plaques.
-
Incubation: Plates are incubated for several days until visible plaques are formed in the control wells (no compound).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the control.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.
-
Infection and Treatment: Cell monolayers are infected with the virus and simultaneously treated with different concentrations of the test compound.
-
Incubation: The infected and treated cells are incubated for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: The supernatant and/or cell lysate containing the progeny virus is harvested.
-
Titration: The amount of infectious virus in the harvested samples is quantified by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% (or 1-log10) compared to the untreated control.
Conclusion
The in vitro data presented in this guide highlight the distinct antiviral profiles of this compound and favipiravir. This compound demonstrates potent and specific activity against RSV and other related viruses, making it a targeted therapeutic candidate for these infections. Favipiravir, in contrast, possesses a broader spectrum of activity against a wide array of RNA viruses, suggesting its potential as a broad-spectrum antiviral agent. The choice between these two compounds for further development or clinical application would depend on the specific viral pathogen being targeted. The provided experimental protocols offer a foundation for the standardized in vitro evaluation of these and other novel antiviral candidates. Further head-to-head comparative studies across a wider range of RNA viruses and in more complex in vitro models, such as primary human airway epithelial cell cultures, are warranted to provide a more complete understanding of their relative antiviral potential.
References
- 1. Orally Efficacious Broad-Spectrum Ribonucleoside Analog Inhibitor of Influenza and Respiratory Syncytial Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Lumicitabine's Safety Profile Against Existing Antiviral Drugs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the safety profile of the investigational antiviral agent Lumicitabine, benchmarked against established antiviral drugs: Remdesivir, Favipiravir, and Molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform future research and clinical development.
Executive Summary
This compound, a novel nucleoside analog, has been investigated for the treatment of respiratory syncytial virus (RSV) infections. A key safety concern that has emerged from clinical trials is a dose-related, reversible neutropenia. This guide places this and other potential adverse effects of this compound into context by comparing them with the known safety profiles of three widely used antiviral drugs. Remdesivir has been associated with elevated liver transaminases and renal impairment. Favipiravir is linked to hyperuricemia and potential teratogenicity. Molnupiravir has raised concerns regarding potential mutagenicity and has been associated with gastrointestinal adverse events. All four drugs target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.
Comparative Safety Profile of Antiviral Drugs
The following tables summarize the incidence of key adverse events observed in clinical trials for this compound and the comparator antiviral drugs. It is important to note that direct comparison of adverse event frequencies across different clinical trials can be challenging due to variations in study populations, methodologies, and disease severity.
Table 1: Hematological Adverse Events
| Adverse Event | This compound (RSV in infants/children) | Remdesivir (COVID-19) | Favipiravir (COVID-19) | Molnupiravir (COVID-19) |
| Neutropenia | Dose-related increase in incidence and severity (reversible)[1][2] | Anemia reported, but neutropenia not a prominent reported adverse event. | Neutropenia has been reported. | Not a prominently reported adverse event. |
| Anemia | Reported in a small number of patients. | Anemia has been reported in clinical trials. | Anemia has been reported. | Not a prominently reported adverse event. |
Table 2: Hepatic Adverse Events
| Adverse Event | This compound | Remdesivir | Favipiravir | Molnupiravir |
| Elevated ALT/AST | Not a primary reported adverse event. | Increased liver transaminases are a known adverse reaction.[3] | Elevated liver enzymes are a common side effect.[4] | Generally favorable profile, with low incidence of liver toxicity.[5] |
Table 3: Renal Adverse Events
| Adverse Event | This compound | Remdesivir | Favipiravir | Molnupiravir |
| Acute Kidney Injury | Not a primary reported adverse event. | Cases of acute kidney injury have been reported. | Nephrotoxicity has been observed. | Not a prominently reported adverse event. |
Table 4: Other Notable Adverse Events
| Adverse Event | This compound | Remdesivir | Favipiravir | Molnupiravir |
| Hyperuricemia | Not reported. | Not a primary reported adverse event. | A common adverse event.[4][6] | Not reported. |
| Gastrointestinal Events | Not a primary reported adverse event. | Nausea is a common side effect. | Nausea and diarrhea are common side effects.[4] | Diarrhea and nausea are among the most common adverse reactions.[7][8] |
| Teratogenicity/Mutagenicity | Data not available. | Data not available. | Considered to be teratogenic in animal studies.[9] | Concerns about potential mutagenicity have been raised.[10] |
Experimental Protocols for Key Safety Monitoring
Detailed monitoring of safety parameters is crucial in clinical trials of antiviral drugs. Below are generalized experimental protocols for monitoring key adverse events associated with this compound and comparator drugs, based on standard clinical trial practices.
Hematological Monitoring (for Neutropenia)
Objective: To monitor for and grade the severity of neutropenia.
Procedure:
-
Baseline Assessment: A complete blood count (CBC) with differential is performed at screening and prior to the first dose of the investigational drug to establish baseline hematological parameters, including the absolute neutrophil count (ANC).[2]
-
On-treatment Monitoring: CBC with differential is repeated at scheduled intervals during the treatment period (e.g., on days 3, 5, 7, and 14) and as clinically indicated.[2]
-
Post-treatment Follow-up: A follow-up CBC with differential is performed at the end of treatment and during the follow-up period to assess the reversibility of any hematological abnormalities.
-
Grading of Neutropenia: The severity of neutropenia is graded according to a standardized scale, such as the Division of Microbiology and Infectious Diseases (DMID) toxicity grading scale.[11]
Hepatic Function Monitoring
Objective: To monitor for potential drug-induced liver injury.
Procedure:
-
Baseline Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are measured at screening and prior to the first dose.[3][12]
-
On-treatment Monitoring: LFTs are monitored at regular intervals during treatment (e.g., weekly) and as clinically indicated, especially in patients with pre-existing liver disease.[3][12]
-
Action on Abnormalities: The clinical trial protocol specifies criteria for dose modification or discontinuation of the investigational drug based on the severity of LFT elevations.
Renal Function Monitoring
Objective: To monitor for potential drug-induced kidney injury.
Procedure:
-
Baseline Assessment: Serum creatinine and estimated glomerular filtration rate (eGFR) are determined at screening and before the initiation of treatment.
-
On-treatment Monitoring: Renal function is monitored periodically during the treatment course, with the frequency depending on the drug's known renal toxicity profile and the patient's baseline renal function.[4]
Uric Acid Monitoring (for Hyperuricemia)
Objective: To monitor for elevated serum uric acid levels.
Procedure:
-
Baseline Assessment: A baseline serum uric acid level is measured before starting treatment.[6]
-
On-treatment Monitoring: Serum uric acid levels are monitored during treatment, particularly for drugs with a known association with hyperuricemia.[6]
Mechanism of Action and Potential Off-Target Signaling Pathways
All four antiviral drugs discussed in this guide share a common on-target mechanism of action: they are nucleoside/nucleotide analogs that, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp). This incorporation into the nascent viral RNA chain leads to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.
On-Target Viral RdRp Inhibition
Caption: On-target mechanism of action for nucleoside analog antiviral drugs.
Potential Off-Target Effects and Signaling Pathways
While highly selective for the viral RdRp, the potential for off-target effects on host cellular processes is a critical aspect of the safety assessment for any nucleoside analog.
Remdesivir: Studies have investigated the potential for off-target toxicity of remdesivir. While generally found to be highly selective, some in vitro studies have explored its potential to interact with host DNA and RNA polymerases and to induce mitochondrial toxicity under certain conditions.[13][14][15]
Caption: Potential off-target considerations for Remdesivir.
Favipiravir: The active metabolite of favipiravir has been shown in vitro to be a substrate for human mitochondrial RNA polymerase, though without causing chain termination or inhibition of DNA-dependent RNA polymerase activity. However, an indirect toxic effect on mitochondria has been suggested as a possibility that warrants caution.[16]
Caption: Potential off-target considerations for Favipiravir.
Molnupiravir: The primary safety concern for molnupiravir is its potential for mutagenicity in host cells, as its active metabolite can theoretically be incorporated into host DNA. While some in vitro studies have suggested a potential for mutagenesis, other studies in animal models have not shown an increase in mutations in host lung cells.[10][17]
Caption: Primary off-target safety concern for Molnupiravir.
This compound: Specific studies on the off-target signaling pathways of this compound are not as extensively published as for the comparator drugs. The primary observed toxicity is hematological, suggesting a potential interaction with hematopoietic precursor cells. Further research is needed to elucidate the precise molecular mechanism of this off-target effect.
Conclusion
This comparative guide highlights the distinct safety profiles of this compound, Remdesivir, Favipiravir, and Molnupiravir. While all are inhibitors of the viral RdRp, their off-target effects and resulting clinical adverse event profiles differ significantly. The dose-related, reversible neutropenia observed with this compound is a critical safety consideration that requires careful monitoring and management in clinical development. By contextualizing this finding with the known risks of other antiviral agents, this guide aims to provide a valuable resource for the scientific community to inform the continued investigation and potential future application of this compound and other novel antiviral therapies. Further head-to-head comparative studies are warranted to more definitively establish the relative safety of these agents.
References
- 1. Efficacy and Safety of Novel Oral Antivirals in Hospitalized COVID-19 Patients: A Network Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. droracle.ai [droracle.ai]
- 5. Safety monitoring of molnupiravir for treatment of mild to moderate COVID-19 infection in low and middle-income countries using cohort event monitoring: a WHO study [who.int]
- 6. Baseline uric acid levels and steady-state favipiravir concentrations are associated with occurrence of hyperuricemia among COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molnupiravir.com [molnupiravir.com]
- 9. nbst.it [nbst.it]
- 10. Molnupiravir: From Hope to Epic Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. droracle.ai [droracle.ai]
- 13. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molnupiravir Does Not Induce Mutagenesis in Host Lung Cells during SARS-CoV-2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Lumicitabine and its Active Metabolite, ALS-8112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the investigational antiviral agent Lumicitabine (also known as ALS-8176) and its active metabolite, ALS-8112. This compound is a prodrug designed for oral administration to treat respiratory syncytial virus (RSV) infections.[1] Understanding the pharmacokinetic relationship between the prodrug and its active form is crucial for optimizing dosing strategies and predicting therapeutic efficacy and safety.
Executive Summary
This compound is a 3',5'-di-O-isobutyryl prodrug of the cytidine nucleoside analog ALS-8112.[2] Following oral administration, this compound undergoes rapid and extensive conversion to ALS-8112.[2] This active metabolite is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, ALS-008136, which acts as a potent and selective inhibitor of the RSV RNA-dependent RNA polymerase, ultimately leading to chain termination of the viral RNA.[2][3] Due to its rapid conversion, plasma concentrations of the parent drug, this compound, are typically low and transient.[2] Consequently, pharmacokinetic assessments have primarily focused on the active metabolite, ALS-8112, and its inactive uridine metabolite, ALS-008144.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the active metabolite, ALS-8112, following oral administration of this compound. Data for the prodrug this compound is limited due to its rapid and extensive conversion.
| Parameter | ALS-8112 (Active Metabolite) | This compound (Prodrug) | Study Population | Dosing Regimen | Source |
| Cmax (Maximum Plasma Concentration) | Dose-proportional increase observed. At the highest dose (60/40 mg/kg LD/MD), mean Cmax was 10,820 ng/mL on Day 1 and 18,790 ng.h/mL on Day 5. | Data not available due to rapid conversion. | Infants and Children (28 days to ≤36 months) | Loading Dose (LD) / Maintenance Dose (MD) | [2] |
| Tmax (Time to Maximum Plasma Concentration) | Approximately 15–30 minutes to detect measurable plasma concentrations of ALS-8112. | Data not available due to rapid conversion. | Healthy Adults | Single oral fasted dose (40 mg to 750 mg) | [2] |
| AUC (Area Under the Curve) | Dose-proportional increase observed. At the highest dose (60/40 mg/kg LD/MD), mean AUC0-24h was 10,820 ng.h/mL on Day 1 and 18,790 ng.h/mL on Day 5. | Data not available due to rapid conversion. | Infants and Children (28 days to ≤36 months) | Loading Dose (LD) / Maintenance Dose (MD) | [2] |
| Clearance | 54.2 L/h/70 kg | Data not available. | Healthy Adults | Multiple Regimens | [1] |
| Half-life (t½) | The intracellular half-life of the active triphosphate metabolite (ALS-008136) is approximately 29 hours. | Data not available. | In vitro data | N/A | [3] |
Note: Direct comparison of pharmacokinetic parameters across different studies should be done with caution due to variations in study populations, dosing regimens, and analytical methodologies.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through clinical trials involving the analysis of biological samples. The general methodologies employed are outlined below.
Pharmacokinetic Sample Collection
In human clinical studies, blood samples were collected at various time points following the oral administration of this compound.[1][2] Sampling schedules were designed to capture the absorption, distribution, metabolism, and elimination phases of the drug and its metabolites. Typically, samples were collected pre-dose and at multiple time points post-dose.[1]
Bioanalytical Method for Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of ALS-8112 and its inactive uridine metabolite, ALS-008144, in plasma samples.[1]
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile.[4]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A C18 column is commonly used for the separation of nucleoside analogs.[4][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile) is employed to separate the analytes of interest from other components in the plasma matrix.[4][5]
-
Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the target analytes (ALS-8112 and ALS-008144) and their internal standards.[4] This technique provides high sensitivity and specificity for accurate quantification.
The lower limit of quantification (LLOQ) for ALS-8112 and ALS-008144 in plasma has been reported to be 2 ng/mL and 1 ng/mL, respectively.[1]
Visualizations
Metabolic Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation of this compound and its mechanism of action in inhibiting RSV replication.
Caption: Metabolic activation of this compound and its mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the typical experimental workflow for the comparative pharmacokinetic profiling of this compound and its metabolites.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS) [protocols.io]
Lumicitabine's Antiviral Profile: A Comparative Analysis Against RSV Subtypes A and B
For Immediate Release
A comprehensive review of preclinical data reveals that Lumicitabine, a prodrug of the potent antiviral nucleoside analog ALS-008112, demonstrates comparable and robust inhibitory activity against both Respiratory Syncytial Virus (RSV) subtypes A and B. This guide synthesizes the available in vitro efficacy data, outlines the mechanism of action, and provides detailed experimental methodologies for researchers, scientists, and drug development professionals.
This compound (also known as ALS-8176) was developed as an oral therapeutic for RSV infections.[1] It is a 3',5'-bisisobutyrate prodrug of the cytidine nucleoside analog ALS-008112, designed to enhance oral bioavailability.[2] Following administration, this compound is rapidly converted to ALS-008112, which is then metabolized intracellularly to its active triphosphate form, ALS-008136 (also referred to as ALS-8112-TP).[2][3]
Mechanism of Action: Chain Termination of Viral RNA Polymerase
The active metabolite, ALS-8112-TP, acts as a selective inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] By mimicking the natural cytidine triphosphate, ALS-8112-TP is incorporated into the nascent viral RNA strand. However, its modified structure prevents the addition of the next nucleotide, leading to immediate chain termination and halting viral replication.[4] This mechanism of action is effective against the highly conserved polymerase enzyme, suggesting broad activity across different RSV strains.[5]
Comparative In Vitro Efficacy
Preclinical studies have consistently shown that the active form of this compound, ALS-008112, is a potent inhibitor of a wide range of RSV clinical isolates, encompassing both A and B subtypes.[1][2] The antiviral activity is remarkably similar between the two major subtypes, as detailed in the comparative data below.
Table 1: In Vitro Antiviral Activity of ALS-008112 Against RSV Subtypes A and B
| Parameter | RSV A (A2 Strain) | RSV B (B1 Strain) | Cell Line | Reference |
| EC50 (µM) | 0.153 ± 0.076 | 0.132 ± 0.055 | HEp-2 | [1] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro.
Table 2: Inhibitory and Cytotoxicity Profile of ALS-008112 and its Active Metabolite
| Compound | Parameter | Value (µM) | Target/Cell Line | Reference |
| ALS-008112 | CC50 | > 100 | HEp-2 cells | [1] |
| ALS-8112-TP | IC50 | 0.020 ± 0.008 | RSV RNA-dependent RNA polymerase | [3][6] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the target enzyme's activity.
The data indicates that ALS-008112 possesses a highly favorable in vitro therapeutic index, with potent antiviral activity occurring at concentrations significantly lower than those causing cellular toxicity.
Clinical Development and Outcomes
In a human challenge study involving healthy adults experimentally infected with an RSV-A strain, oral administration of this compound led to a rapid reduction in viral load and an improvement in the severity of clinical disease.[6][7] However, despite these promising early results and its potent pan-subtype in vitro activity, the development of this compound for the treatment of RSV in infants was discontinued.[1] Phase IIb clinical trials in hospitalized infants with naturally acquired RSV infections (which included both A and B subtypes) failed to demonstrate significant antiviral activity compared to placebo and was associated with a dose-related increase in neutropenia.[2][8]
Experimental Protocols
The following section details the methodology for a standard in vitro assay used to determine the antiviral efficacy of compounds like this compound against RSV.
Plaque Reduction Assay Protocol
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in the number of viral plaques.
1. Cell Preparation:
- Human epithelial type 2 (HEp-2) cells are seeded in 6-well plates at a density that ensures a confluent monolayer is formed within 24 hours.
- The plates are incubated at 37°C in a 5% CO2 environment.
2. Compound Preparation:
- A stock solution of the test compound (e.g., ALS-008112) is prepared in a suitable solvent like DMSO.
- A series of 2-fold or 3-fold serial dilutions are prepared in cell culture medium to create a range of desired concentrations.
3. Infection and Treatment:
- When the HEp-2 cell monolayer is confluent, the growth medium is aspirated.
- The cells are washed with phosphate-buffered saline (PBS).
- A standardized amount of RSV virus (either subtype A or B), typically 50-100 plaque-forming units (PFU) per well, is added to the cells.
- The virus is allowed to adsorb for 1-2 hours at 37°C.
- Following adsorption, the viral inoculum is removed.
4. Overlay and Incubation:
- The cell monolayers are overlaid with a semi-solid medium (e.g., containing 0.5% methylcellulose or agarose) mixed with the respective concentrations of the test compound or a placebo control. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
- Plates are incubated at 37°C in a 5% CO2 incubator for 3-5 days, allowing plaques to develop.
5. Plaque Visualization and Counting:
- The overlay medium is removed, and the cells are fixed with a solution such as 10% formalin.
- The cell monolayer is stained with a solution like 0.1% crystal violet, which stains the cells but leaves the viral plaques (areas of dead or destroyed cells) unstained.
- The number of plaques in each well is counted manually or using an automated imager.
6. Data Analysis:
- The percentage of plaque reduction is calculated for each compound concentration relative to the virus control wells (no compound).
- The EC50 value is determined by plotting the percentage of plaque inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Molecular Basis for the Selective Inhibition of Respiratory Syncytial Virus RNA Polymerase by 2'-Fluoro-4'-Chloromethyl-Cytidine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Respiratory syncytial virus-A dynamics and the effects of this compound, a nucleoside viral replication inhibitor, in experimentally infected humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Lumicitabine
As researchers and scientists at the forefront of drug development, the lifecycle of an investigational drug extends beyond its administration and analysis. The proper disposal of compounds like lumicitabine, a nucleoside analog developed for respiratory syncytial virus (RSV), is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific disposal protocols for this compound are not publicly detailed, established guidelines for investigational and hazardous pharmaceutical waste provide a clear framework for its safe management.
Core Principles of Investigational Drug Disposal
The disposal of any investigational medication must align with federal, state, and local regulations, including the guidelines set forth by the Resource Conservation and Recovery Act (RCRA).[4] The primary objective is to prevent environmental contamination and ensure the safety of all personnel. For investigational drugs, this often means management as a hazardous waste, necessitating incineration by a licensed disposal vendor.[4][5]
Step-by-Step Disposal Protocol for this compound
Given that this compound is an investigational drug, the following procedural steps, based on general best practices for pharmaceutical waste, should be followed:
-
Contact Environmental Health and Safety (EHS): The first and most crucial step is to contact your institution's EHS office.[4][6] They will provide specific guidance based on local regulations and institutional protocols and will determine if the medication is classified as a hazardous waste under RCRA.[4]
-
Segregation and Labeling:
-
Do not mix this compound waste with regular trash or other laboratory waste streams.[4]
-
Store all this compound waste, including empty or partially used vials, syringes, and contaminated personal protective equipment (PPE), in a designated, compatible, and properly labeled hazardous waste container.[5][6]
-
The container must be clearly marked with a "HAZARDOUS WASTE" label.[6] The label should include the full chemical name ("this compound"), concentration, the name of the Principal Investigator (PI), and the laboratory location and contact number.[6]
-
-
Secure Storage:
-
Waste Pickup and Disposal:
-
Once the container is full or ready for disposal, submit a chemical waste disposal request to your EHS department.[6]
-
EHS will arrange for the pickup of the waste by a certified hazardous waste vendor for incineration.[4][5]
-
Maintain meticulous records of all disposed this compound, including quantities and dates of disposal. This documentation is essential for regulatory compliance and sponsor requirements.[7][8]
-
Key Disposal Considerations
| Consideration | Responsible Party/Action | Rationale |
| Regulatory Compliance | Principal Investigator & EHS | Adherence to federal (RCRA), state, and local regulations is mandatory for the disposal of investigational drugs.[4] |
| Waste Characterization | EHS | Determines if this compound is classified as a hazardous waste, dictating the disposal pathway.[4] |
| Container Management | Laboratory Personnel | Use of compatible, properly labeled containers prevents accidental exposure and ensures proper handling.[6] |
| Documentation | Principal Investigator & Laboratory Personnel | Accurate records of drug accountability and disposal are required for clinical trials and regulatory audits.[7][8] |
| Final Disposition | Certified Hazardous Waste Vendor | Incineration is the standard and required method for the disposal of many investigational drugs to ensure complete destruction.[4][5] |
This compound Disposal Decision Pathway
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an orally administered nucleoside analog, in infants hospitalized with respiratory syncytial virus (RSV) infection: Safety, efficacy, and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 8. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
